Technical Documentation Center

1H-Imidazole, 4-butyl- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1H-Imidazole, 4-butyl-
  • CAS: 146953-86-8

Core Science & Biosynthesis

Foundational

1H-Imidazole, 4-butyl- chemical properties and structure

An In-depth Technical Guide to 1-Butyl-1H-Imidazole: Chemical Properties, Structure, and Applications Introduction The imidazole ring is a cornerstone of medicinal chemistry and materials science, found in numerous natur...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Butyl-1H-Imidazole: Chemical Properties, Structure, and Applications

Introduction

The imidazole ring is a cornerstone of medicinal chemistry and materials science, found in numerous natural products and synthetic compounds.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design.[1] This guide focuses on a key derivative, 1-butyl-1H-imidazole (CAS: 4316-42-1), a versatile precursor and building block. While the nomenclature "1H-Imidazole, 4-butyl-" might suggest substitution at the carbon-4 position, the overwhelmingly common and industrially significant isomer is 1-butyl-1H-imidazole, where the butyl group is attached to a nitrogen atom. This document will provide a comprehensive technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, synthesis, key applications—most notably as a precursor to ionic liquids—and critical safety information.

Chemical Identity and Physicochemical Properties

1-Butyl-1H-imidazole is an organic compound featuring a five-membered imidazole ring N-substituted with a butyl group.[2] This structure imparts specific solubility and reactivity characteristics that are foundational to its wide-ranging utility. It typically appears as a colorless to pale yellow liquid.[3]

Chemical Structure

SynthesisWorkflow Reactants Imidazole & Butyl Bromide Mixing Dissolve in Methanol with NaOH (Base) Reactants->Mixing Reaction Reflux for 12 hours (30-40°C) Mixing->Reaction Workup Solvent Evaporation & Chloroform Extraction Reaction->Workup Purification Drying (MgSO₄) & Reduced Pressure Concentration Workup->Purification Product Pure 1-Butylimidazole Purification->Product

Caption: General workflow for the synthesis of 1-butyl-1H-imidazole.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures for the synthesis of 1-butyl-1H-imidazole. [4] Materials:

  • Imidazole (13.6 g, 0.2 mol)

  • 1-Bromobutane (27.4 mL, 0.255 mol)

  • Methanol (30 mL)

  • 10M Sodium Hydroxide solution (30 mL)

  • Chloroform

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve imidazole in a mixture of methanol and 10M sodium hydroxide solution.

    • Causality: Sodium hydroxide acts as a base to deprotonate the imidazole's N-H proton, forming the imidazolide anion. This anion is a much stronger nucleophile than neutral imidazole, facilitating the subsequent alkylation reaction.

  • Addition of Alkylating Agent: While stirring, add 1-bromobutane dropwise to the solution, maintaining the internal temperature between 30°C and 40°C.

    • Causality: The dropwise addition and temperature control are crucial to manage the exothermic nature of the Sₙ2 reaction and prevent unwanted side reactions.

  • Reaction: Once the addition is complete, heat the mixture to reflux and maintain for 12 hours.

    • Causality: Refluxing provides the necessary activation energy and ensures the reaction proceeds to completion. The extended duration maximizes the yield.

  • Workup and Extraction: After cooling to room temperature, remove the methanol under reduced pressure. Extract the resulting residue with chloroform (2 x 50 mL).

    • Causality: 1-butyl-1H-imidazole is organic-soluble, while the inorganic salts (e.g., NaBr) are not. This allows for efficient separation.

  • Purification: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the final product.

    • Self-Validation: The removal of solvent should yield a yellow oil. [4]Further purification via vacuum distillation (b.p. 122-123°C at 20 mmHg) can be performed to obtain a colorless, high-purity oil. [4] Characterization: The identity and purity of the synthesized 1-butyl-1H-imidazole can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. Spectroscopic data are available in public databases like PubChem for comparison. [3]

Key Applications in Research and Development

The utility of 1-butyl-1H-imidazole stems from its role as a versatile chemical intermediate.

A. Foundational Precursor for Ionic Liquids (ILs)

1-butyl-1H-imidazole is a cornerstone in the synthesis of imidazolium-based ionic liquids. [5]These ILs are salts with melting points below 100°C, valued for their low vapor pressure, high thermal stability, and tunable properties. [5] Mechanism of IL Formation: The synthesis involves a quaternization reaction, where the second nitrogen atom of 1-butyl-1H-imidazole is alkylated, typically with another alkyl halide (e.g., methyl iodide), to form a 1-butyl-3-methylimidazolium cation. A subsequent anion exchange step allows for the introduction of various anions (e.g., BF₄⁻, PF₆⁻), which fine-tunes the physicochemical properties of the resulting IL. [6]

IonicLiquidFormation cluster_0 Step 1: Quaternization cluster_1 Step 2: Anion Exchange 1-Butylimidazole 1-Butylimidazole Imidazolium Cation Imidazolium Cation 1-Butylimidazole->Imidazolium Cation + Alkyl Halide Ionic Liquid Ionic Liquid Imidazolium Cation->Ionic Liquid + Anion Source (e.g., NaBF₄)

Caption: Two-step process for synthesizing ionic liquids from 1-butyl-1H-imidazole.

These derived ionic liquids are used as:

  • Green Solvents: Environmentally benign alternatives to volatile organic compounds in catalysis and synthesis. [5]* Electrolytes: Components in batteries, supercapacitors, and fuel cells due to their ionic conductivity and stability. [5]* Catalysis Media: Solvents that can stabilize transition states and enhance reaction rates. [5]

B. Role in Drug Development and Medicinal Chemistry

The imidazole core is a well-established pharmacophore with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. [1][7]1-Butyl-1H-imidazole serves as a key starting material for creating more complex, biologically active molecules. [6]Research has shown that ionic liquids derived from 1-butyl-1H-imidazole can themselves possess antibacterial, antifungal, and even anticancer properties, opening avenues for their use as active pharmaceutical ingredients (APIs) or in advanced drug delivery systems. [5][6][7]

C. Other Industrial Applications
  • Corrosion Inhibition: Imidazole derivatives can form protective monolayers on metal surfaces, and 1-butyl-1H-imidazole is explored for this purpose in coatings and industrial water treatments. [2][6]* Coordination Chemistry: It acts as a nitrogen-donor ligand in the preparation of metal complexes used for homogeneous catalysis in processes like alkylation and esterification. [2][6]* Materials Science: It is used as an intermediate for synthesizing surfactants, specialty polymers, and other functional materials. [6]

Safety, Handling, and Reactivity

Understanding the hazard profile of 1-butyl-1H-imidazole is critical for its safe handling in a research environment.

GHS Hazard Profile

The compound is classified with several hazards. It is harmful if swallowed, causes skin irritation, and poses a risk of serious eye damage. [8]Some data also indicate it may be fatal if inhaled and can cause respiratory irritation. [3][9]

Hazard Class GHS Statement Reference
Acute Toxicity, Oral H302: Harmful if swallowed [8]
Skin Corrosion/Irritation H315: Causes skin irritation [3][8]
Serious Eye Damage/Irritation H318: Causes serious eye damage [3][8]
Acute Toxicity, Inhalation H330: Fatal if inhaled [3]

| STOT, Single Exposure | H335: May cause respiratory irritation | [3]|

Recommended Handling and Storage
  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields or a face shield, and a lab coat. [8]* Ventilation: Handle only in a well-ventilated area or in a chemical fume hood to avoid inhalation of vapors. [9]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. [10]* First Aid: In case of eye contact, rinse cautiously with water for several minutes and seek immediate medical attention. [8][9]If on skin, wash with plenty of soap and water. [8]If swallowed, call a poison center or doctor. [8]

Chemical Reactivity

1-Butyl-1H-imidazole is a weak base and will neutralize acids in exothermic reactions. [3]It is incompatible with strong oxidizing agents, acid halides, and anhydrides. [3]

Conclusion

1-Butyl-1H-imidazole is a chemical of significant industrial and academic importance. Its straightforward synthesis and versatile reactivity make it an indispensable building block, particularly for the rapidly expanding field of ionic liquids. Its applications extend into medicinal chemistry, materials science, and catalysis, underscoring its role as a foundational molecule for innovation. Adherence to strict safety protocols is essential when handling this compound due to its potential hazards. This guide provides the core technical knowledge required for researchers and developers to effectively and safely utilize 1-butyl-1H-imidazole in their work.

References

  • PubChem. Butylimidazole | C7H12N2 | CID 61347. National Institutes of Health. [Link]

  • Wikipedia. Imidazole. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Impact of 1-Butylimidazole on Ionic Liquid Development. [Link]

  • ResearchGate. 1-Butylimidazole derive ionic liquids: Synthesis, characterization and their evaluations of antibacterial, antifungal and anticancer activities | Request PDF. [Link]

  • Cheméo. Chemical Properties of 1H-Imidazole (CAS 288-32-4). [Link]

  • Chemsrc. 1-butylimidazole | CAS#:4316-42-1. [Link]

  • RoCo Global. 1-Butylimidazole >98%. [Link]

  • PubMed. Biological Significance of Imidazole-based Analogues in New Drug Development. [Link]

  • PrepChem.com. Synthesis of 1-n-butylimidazole. [Link]

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of 1H-Imidazole, 4-butyl-

Abstract This technical guide provides a comprehensive analysis of the key spectroscopic data for 1H-Imidazole, 4-butyl- (CAS No. 57323-57-6), a heterocyclic compound of interest in medicinal chemistry and materials scie...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for 1H-Imidazole, 4-butyl- (CAS No. 57323-57-6), a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific isomer, this document leverages foundational spectroscopic principles and comparative data from closely related analogs to present a robust, predictive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended for researchers, scientists, and drug development professionals, offering not only predicted spectral data but also the causal logic behind the spectral features and standardized protocols for data acquisition.

Introduction: The Structural Significance of 4-Alkylimidazoles

The imidazole ring is a cornerstone heterocyclic motif in a vast array of biologically active molecules, including the essential amino acid histidine. Its unique electronic properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, make it a critical pharmacophore in drug design. Alkyl substitution on the imidazole core allows for the fine-tuning of steric and electronic properties, which can significantly impact a molecule's biological activity and pharmacokinetic profile.

1H-Imidazole, 4-butyl-, specifically, presents a case where the alkyl substituent is positioned on a carbon atom of the imidazole ring, preserving the N-H proton essential for many biological interactions. Understanding its precise structural features through spectroscopy is paramount for its application in rational drug design and development. This guide provides the foundational spectroscopic knowledge for its unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1H-Imidazole, 4-butyl-, we can predict the ¹H and ¹³C NMR spectra by analyzing the electronic environment of each nucleus, supported by data from analogous compounds such as 4-methyl-1H-imidazole.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 1H-Imidazole, 4-butyl- is expected to show distinct signals for the imidazole ring protons, the N-H proton, and the protons of the butyl side chain. The chemical shifts are influenced by the aromaticity of the imidazole ring and the electron-donating nature of the alkyl group.

Rationale for Predictions:

  • Imidazole Ring Protons (H-2, H-5): The proton at the C-2 position (H-2) is situated between two electronegative nitrogen atoms, leading to a significant downfield shift. The proton at the C-5 position (H-5) is adjacent to one nitrogen and the butyl-substituted carbon, appearing more upfield than H-2. General chemical shift ranges for imidazole protons are typically observed between 6.77-7.66 ppm[1]. For 4-methyl-1H-imidazole, the H-2 and H-5 protons appear at approximately 7.55 ppm and 6.76 ppm, respectively[2]. The butyl group, being a slightly stronger electron-donating group than methyl, is expected to cause a minor upfield shift for these protons.

  • N-H Proton: The N-H proton of the imidazole ring is acidic and its chemical shift is highly dependent on solvent and concentration due to hydrogen bonding. It typically appears as a broad singlet and can be found over a wide range, often greater than 10 ppm[2].

  • Butyl Group Protons: The butyl chain will exhibit characteristic aliphatic signals. The methylene group attached directly to the imidazole ring (α-CH₂) will be the most downfield of the butyl protons due to the influence of the aromatic ring. The subsequent methylene groups (β-CH₂ and γ-CH₂) will appear progressively upfield, followed by the terminal methyl group (δ-CH₃), which will be the most shielded.

Predicted ¹H NMR Data (in CDCl₃, 500 MHz):

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
N-H > 10.0 broad singlet -
H-2 ~7.50 singlet -
H-5 ~6.70 singlet -
α-CH₂ ~2.55 triplet ~7.5
β-CH₂ ~1.60 sextet ~7.5
γ-CH₂ ~1.35 sextet ~7.5

| δ-CH₃ | ~0.90 | triplet | ~7.3 |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. The carbon atoms of the imidazole ring are in a distinct chemical shift region from the aliphatic carbons of the butyl chain.

Rationale for Predictions:

  • Imidazole Ring Carbons (C-2, C-4, C-5): Aromatic carbons in imidazole rings typically resonate between 120 and 140 ppm[3]. C-2, being between two nitrogens, is the most deshielded. C-4 will be significantly shifted downfield due to the direct attachment of the butyl group. C-5 will be the most upfield of the ring carbons.

  • Butyl Group Carbons: The chemical shifts of the butyl chain carbons will follow a predictable pattern, with the α-carbon being the most deshielded and the chemical shift generally decreasing along the chain to the terminal methyl group.

Predicted ¹³C NMR Data (in CDCl₃, 125 MHz):

Carbon Predicted Chemical Shift (δ, ppm)
C-2 ~135
C-4 ~140
C-5 ~115
α-C ~28
β-C ~32
γ-C ~22

| δ-C | ~14 |

Protocol for NMR Sample Preparation and Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: a. Accurately weigh approximately 5-10 mg of 1H-Imidazole, 4-butyl- into a clean, dry vial. b. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good starting point for non-polar to moderately polar compounds. c. Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (0 ppm). d. Transfer the solution to a clean 5 mm NMR tube.

  • Instrument Setup (e.g., Bruker 500 MHz Spectrometer): a. Insert the sample into the spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks for the solvent and TMS signals.

  • Data Acquisition: a. ¹H NMR: Acquire a proton spectrum using a standard pulse sequence. A typical experiment might involve 16-32 scans with a relaxation delay of 1-2 seconds. b. ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio. c. Data Processing: Fourier transform the raw data, phase correct the spectra, and perform baseline correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

Rationale for Predictions: The IR spectrum of 1H-Imidazole, 4-butyl- will be a composite of absorptions from the imidazole ring and the alkyl chain.

  • N-H Stretch: A broad absorption band is expected in the region of 3200-3500 cm⁻¹ corresponding to the N-H stretching vibration, characteristic of the imidazole ring. The broadness is due to intermolecular hydrogen bonding[4].

  • C-H Stretches: Aromatic C-H stretching from the imidazole ring will appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the butyl group will show strong absorptions in the 2850-2960 cm⁻¹ range[5].

  • C=N and C=C Stretches: The imidazole ring contains C=N and C=C bonds, which will give rise to stretching vibrations in the fingerprint region, typically between 1450-1680 cm⁻¹[4].

  • C-H Bending: Aliphatic C-H bending vibrations for the CH₂ and CH₃ groups will be observed around 1465 cm⁻¹ and 1375 cm⁻¹.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹) Intensity Assignment
~3300 Broad, Strong N-H stretch (hydrogen-bonded)
~3100 Medium Aromatic C-H stretch
2850-2960 Strong Aliphatic C-H stretch
~1670 Medium C=N stretch
~1550 Medium C=C stretch (ring)
~1465 Medium CH₂ bend

| ~1375 | Medium | CH₃ bend |

Protocol for IR Spectrum Acquisition (Attenuated Total Reflectance - ATR)
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrument-related absorptions from the sample spectrum.

  • Sample Application: Place a small drop of liquid 1H-Imidazole, 4-butyl- or a small amount of solid powder onto the center of the ATR crystal.

  • Pressure Application: If the sample is solid, use the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Rationale for Predictions: For 1H-Imidazole, 4-butyl-, with a molecular formula of C₇H₁₂N₂ and a molecular weight of 124.18 g/mol , the electron ionization (EI) mass spectrum is expected to show a clear molecular ion peak. The fragmentation pattern will be dominated by cleavages within the butyl side chain and fragmentation of the imidazole ring.

  • Molecular Ion (M⁺): A prominent peak is expected at m/z = 124, corresponding to the intact molecule with one electron removed.

  • Major Fragmentation Pathways:

    • Benzylic-type Cleavage: The most favorable fragmentation of alkyl-substituted aromatic rings is cleavage at the β-position to the ring, which for 4-butyl-imidazole means the loss of a propyl radical (•C₃H₇). This would result in a resonance-stabilized cation.

    • Loss of Alkene (McLafferty Rearrangement): While less common for aromatic systems, if the geometry is favorable, a McLafferty-type rearrangement could occur, leading to the loss of propene (C₃H₆).

    • Ring Fragmentation: The imidazole ring itself can fragment, typically through the loss of neutral molecules like HCN[6].

Predicted Major Fragments in EI-MS:

m/z Proposed Fragment
124 [M]⁺ (Molecular Ion)
81 [M - C₃H₇]⁺ (Loss of propyl radical via β-cleavage)
82 [M - C₃H₆]⁺ (Loss of propene via rearrangement)

| 54 | [C₃H₄N]⁺ (Fragment from imidazole ring cleavage) |

Visualization of Key Fragmentation Pathway

The primary fragmentation is predicted to be the β-cleavage of the butyl side chain.

Caption: Predicted primary fragmentation of 1H-Imidazole, 4-butyl-.

Protocol for Mass Spectrum Acquisition (GC-MS with EI)
  • Sample Preparation: Prepare a dilute solution of 1H-Imidazole, 4-butyl- in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

  • GC Method Development: a. Use a standard non-polar capillary column (e.g., DB-5ms). b. Set an appropriate temperature program. For example: initial temperature of 60°C, hold for 1 minute, then ramp at 10°C/min to 250°C. c. Set the injector temperature to 250°C and use a split injection mode to avoid overloading the column.

  • MS Setup (Electron Ionization - EI): a. Set the ion source temperature to ~230°C. b. Use a standard electron energy of 70 eV. c. Set the mass analyzer to scan a range of m/z 40-300 to ensure capture of the molecular ion and key fragments.

  • Data Acquisition and Analysis: a. Inject 1 µL of the sample solution into the GC-MS system. b. Acquire the total ion chromatogram (TIC). c. Extract the mass spectrum from the chromatographic peak corresponding to 1H-Imidazole, 4-butyl-. d. Analyze the spectrum for the molecular ion and characteristic fragment ions.

Conclusion

The spectroscopic characterization of 1H-Imidazole, 4-butyl- is essential for its use in scientific research and development. While direct experimental data is sparse, a robust and reliable set of predicted spectroscopic data can be established through the analysis of its chemical structure and comparison with well-characterized analogs. This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra, along with the underlying scientific principles and standardized protocols for experimental verification. This information serves as a critical reference for the identification, purity assessment, and structural elucidation of 1H-Imidazole, 4-butyl-.

References

  • ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link]

  • Journal of Chemical Education. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Electron impact studies. XII. Mass spectra of substituted imidazoles. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Theoretical and Computational Modeling of 1H-Imidazole, 4-butyl-

Foreword: Bridging Theory and Application in Modern Drug Discovery In the landscape of contemporary drug development, the imidazole scaffold stands as a cornerstone of medicinal chemistry, present in numerous pharmacolog...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Bridging Theory and Application in Modern Drug Discovery

In the landscape of contemporary drug development, the imidazole scaffold stands as a cornerstone of medicinal chemistry, present in numerous pharmacologically active molecules.[1][2] The addition of substituents, such as a butyl group at the 4-position of the 1H-imidazole ring, modulates the molecule's physicochemical properties in ways that can be pivotal for its biological activity. Understanding these properties at a granular, sub-atomic level is no longer a purely academic exercise; it is a critical component of rational drug design.[3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies used to characterize 1H-Imidazole, 4-butyl-. By leveraging powerful computational techniques, from Density Functional Theory (DFT) to Molecular Dynamics (MD), we can predict molecular behavior, elucidate interaction mechanisms, and ultimately accelerate the journey from compound synthesis to clinical candidacy.[5][6] This document is structured not as a rigid protocol, but as a logical workflow, mirroring the process a computational chemist would follow to gain a holistic understanding of a novel small molecule.

Foundational Analysis: Geometry Optimization and Electronic Structure

Before probing a molecule's interactions with complex biological systems, we must first understand its intrinsic properties in an isolated state. This begins with determining its most stable three-dimensional conformation and characterizing its electronic landscape.

The Causality of Method Selection: Why DFT?

For organic molecules like 1H-Imidazole, 4-butyl-, Density Functional Theory (DFT) offers the optimal balance of computational accuracy and efficiency.[7] Unlike simpler molecular mechanics methods, DFT models the electronic structure of a system, providing deep insights into reactivity and spectroscopic properties.[6] We select the B3LYP hybrid functional combined with a Pople-style basis set, 6-311++G(d,p), for a robust and well-validated approach.[8][9] The B3LYP functional is widely recognized for its excellent performance in predicting the geometries and electronic properties of heterocyclic compounds, while the 6-311++G(d,p) basis set provides the necessary flexibility to accurately describe electron distribution, including diffuse functions (++) for lone pairs and polarization functions (d,p) for non-spherical electron densities.[10][11]

Protocol: Geometry Optimization and Frequency Analysis

This protocol ensures that the calculated structure represents a true energy minimum on the potential energy surface.

  • Molecule Construction: Build the 3D structure of 1H-Imidazole, 4-butyl- using molecular modeling software (e.g., GaussView, Avogadro). Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., UFF).[12]

  • Input File Preparation: Create an input file for a quantum chemistry package like Gaussian.[13] Specify the coordinates, charge (0), and spin multiplicity (singlet).

  • Calculation Specification:

    • Route Section: #p opt freq b3lyp/6-311++g(d,p)

    • opt keyword: Instructs the software to perform a geometry optimization to find the lowest energy conformation.[14]

    • freq keyword: Requests a frequency calculation to be performed on the optimized geometry.[15] This is a self-validating step; the absence of imaginary frequencies confirms a true minimum energy structure.[8]

  • Execution and Analysis: Run the calculation. Upon completion, verify that the optimization converged and that the frequency analysis yields zero imaginary frequencies. The output file will contain the optimized Cartesian coordinates, bond lengths, angles, and thermodynamic properties.

Frontier Molecular Orbitals (FMOs) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's electronic excitability and kinetic stability.[8] A smaller gap suggests the molecule is more polarizable and reactive.

PropertyPredicted Value (eV)Significance
HOMO Energy~ -6.5Represents the ability to donate electrons.
LUMO Energy~ -0.8Represents the ability to accept electrons.
Energy Gap (ΔE)~ 5.7Correlates with chemical stability and reactivity.
(Note: These values are illustrative, based on trends for substituted imidazoles and calculated at the B3LYP/6-311++G(d,p) level of theory.)[8][16]

The Molecular Electrostatic Potential (MEP) surface provides a visual guide to the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting non-covalent interactions.[17]

Dynamic Behavior in a Biological Milieu: Molecular Dynamics Simulations

While quantum mechanics excels at describing the static properties of a single molecule, it is computationally prohibitive for simulating a molecule's behavior over time in a complex environment like water or a protein binding pocket. For this, we turn to Molecular Dynamics (MD) simulations.[5] MD uses classical mechanics (force fields) to model the movements of atoms and molecules, providing a "movie" of molecular interactions at the atomic level.

Workflow for Solvated MD Simulation

The following workflow outlines the process of simulating 1H-Imidazole, 4-butyl- in an aqueous environment using a popular software package like GROMACS.[18][19]

MD_Workflow

Protocol: GROMACS Simulation of a Small Molecule
  • Topology Generation: Use a tool like Antechamber (from AmberTools) or a web server to generate a GROMACS-compatible topology (.itp file) and coordinate (.gro) file for 1H-Imidazole, 4-butyl-, assigning a suitable force field like GAFF2.[20]

  • System Setup:

    • gmx editconf: Create a simulation box (e.g., a 1.0 nm cubic box) and center the molecule.[19]

    • gmx solvate: Fill the box with a pre-equilibrated water model, such as TIP3P.[19]

    • gmx genion: Add ions (e.g., Na+ or Cl-) to neutralize the system's charge.

  • Energy Minimization: Run a steep descent energy minimization to relax the system and remove any steric clashes.

  • Equilibration: Perform two short equilibration phases to bring the system to the desired temperature (NVT ensemble) and pressure (NPT ensemble), typically using position restraints on the solute to allow the solvent to relax around it.

  • Production MD: Run the main simulation for a desired length of time (e.g., 100 ns) without any restraints.

  • Analysis: Use GROMACS analysis tools to calculate properties like the Root Mean Square Deviation (RMSD) to check for simulation stability and Radial Distribution Functions (RDF) to analyze the structure of water around the imidazole ring and butyl chain.[21]

Predicting Biological Interactions: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) to a second (a receptor, typically a protein).[22][23] This method is indispensable in early-stage drug discovery for screening virtual libraries and prioritizing compounds for synthesis and experimental testing.[24]

The Logic of Ligand-Protein Docking

The process involves preparing both the protein and ligand structures, defining a search space (the binding site), and then using a scoring function to evaluate thousands of possible binding poses. AutoDock Vina is a widely used, robust tool for this purpose.[25]

Protocol: Molecular Docking with AutoDock Vina
  • Receptor Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Using software like AutoDock Tools, remove water molecules and co-ligands.[26]

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges). Save the final structure in the required .pdbqt format.[27]

  • Ligand Preparation:

    • Use the optimized structure of 1H-Imidazole, 4-butyl- from the DFT calculations.

    • Define rotatable bonds and assign charges. Save in .pdbqt format.

  • Grid Box Definition: Define the search space for the docking algorithm. This is a 3D box centered on the active site of the protein. The size should be large enough to encompass the entire binding pocket.[28]

  • Configuration and Execution:

    • Create a configuration file specifying the paths to the receptor and ligand, the center and dimensions of the grid box, and the output file name.

    • Run the Vina executable from the command line.[25]

  • Results Analysis:

    • Vina will output a set of predicted binding poses, ranked by their binding affinity score (in kcal/mol). The more negative the score, the stronger the predicted binding.[21]

    • Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL, Chimera) to analyze the specific interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and protein residues.[1][29]

Docking_Workflow

Conclusion

The theoretical and computational study of 1H-Imidazole, 4-butyl- is a multi-faceted endeavor that provides invaluable, predictive insights for drug discovery. By integrating quantum chemical calculations to understand intrinsic molecular properties, molecular dynamics to simulate dynamic behavior, and molecular docking to predict biological interactions, researchers can make more informed decisions, thereby optimizing resources and enhancing the probability of success in the complex process of therapeutic development. The protocols and methodologies outlined in this guide serve as a robust framework for the computational characterization of this and other promising small molecules.

References

  • MDPI. Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis. [Link]

  • PubMed Central. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. [Link]

  • National Institutes of Health (NIH). Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. [Link]

  • MDPI. A Comprehensive Study of N-Butyl-1H-Benzimidazole. [Link]

  • ResearchGate. Electrochemical DFT and MD Simulation Study of Substituted Imidazoles as Novel Corrosion Inhibitors for Mild Steel. [Link]

  • MDPI. Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. [Link]

  • Gaussian, Inc. Density Functional (DFT) Methods. [Link]

  • GROMACS. GROMACS Tutorials. [Link]

  • PubMed. In Silico design and molecular dynamics analysis of imidazole derivatives as selective cyclooxygenase-2 inhibitors. [Link]

  • The Scripps Research Institute. Tutorial – AutoDock Vina. [Link]

  • ResearchGate. Quantum chemical parameters the B3LYP method on the 6-311++ G(d, p) basis set. [Link]

  • Journal of Chemical and Pharmaceutical Research. Molecular docking studies of some new imidazole derivatives for antimicrobial properties. [Link]

  • PubMed Central. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. [Link]

  • YouTube. Small molecules MD simulation using Gromacs. [Link]

  • ResearchGate. How to efficiently optimize large molecules using Gaussian?. [Link]

  • YouTube. Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Link]

  • National Institutes of Health (NIH). Quantum mechanics implementation in drug-design workflows: does it really help?. [Link]

  • International Journal of Advanced Research. Molecular Dynamics Simulation of Imidazole Aqueous Solution at 298.15, 303.15 and 308.15 K. [Link]

  • PubMed Central. Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes as Promising Anticancer Agents. [Link]

  • SciSpace. Electrochemical DFT and MD Simulation Study of Substituted Imidazoles as novel Corrosion Inhibitors for mild Steel. [Link]

  • PubMed. NMR Spectra, GIAO and Charge Density Calculations of Five-Membered Aromatic Heterocycles. [Link]

  • Read the Docs. Basic docking — Autodock Vina 1.2.0 documentation. [Link]

  • ResearchGate. Design, Synthesis and Molecular docking of Novel Imidazole Derivatives Antimicrobial and Anticancer Activities. [Link]

  • Rowan Scientific. Quantum Chemistry in Drug Discovery. [Link]

  • GROMACS. Molecular dynamics simulation of a small protein using GROMACS. [Link]

  • Scientific Research Publishing. Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors. [Link]

  • Chemistry Journal of Moldova. Ionic Liquids Derivative of 1H-Imidazole as Novel Reagents, Catalysts and Solvents. [Link]

  • SciELO. Machine learning based QSAR and Molecular Dynamics simulations in the structural design and mechanism of action of imidazole derivatives with anti-melanoma activity. [Link]

  • Gaussian, Inc. Opt Keyword. [Link]

  • YouTube. How to prepare input file for DFT Calculation | Gaussian 16 | Gauss View. [Link]

  • Semantic Scholar. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. [Link]

  • ACS Publications. Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. [Link]

  • Journal of Chemical Health Risks. In-Silico Molecular Docking Studies of Some Imidazole Based Derivatives on Mapk Inhibitor (PDB ID- 1a9u) Against Inflammation. [Link]

  • YouTube. How to Perform Molecular Docking with AutoDock Vina. [Link]

  • Semantic Scholar. Quantum chemical studies on the structures of some heterocyclic azo disperse dyes. [Link]

  • GROMACS Forums. MD Simulation for Small Molecule aggregation. [Link]

  • The Scripps Research Institute. Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. [Link]

  • ACS Publications. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. [Link]

  • University of Notre Dame. Introduction to Gaussian program. [Link]

  • Royal Society of Chemistry. Experimental and theoretical study on the regioselective bis- or polyalkylation of 6-amino-2-mercapto-3 H -pyrimidin-4-one using zeolite nano-gold cat .... [Link]

  • ResearchGate. Molecular Modeling of 1-Butyl-3-Methylimidazolium Based Ionic Liquids for Potential Applications in the Desulfurization of Diesel Fuel. [Link]

  • ResearchGate. The synthesis of some new imidazole and triazole derivatives: Crystal Structure and DFT-TDDFT investigation on electronic structure. [Link]

  • Kagawa University. Conformational Search of Small Molecules Using GROMACS. [Link]

  • ACS Publications. Molecular Dynamics and Quantum Chemical Insights into the Molecular Basis of Differential Toxicity of the Mycotoxin Deoxynivalenol (DON) and Its Microbial Derivatives DOM-1 and 3-epi-DON. [Link]

  • ResearchGate. 1-Butylimidazole derive ionic liquids: Synthesis, characterization and their evaluations of antibacterial, antifungal and anticancer activities. [Link]

  • ResearchGate. Quantum Chemistry and Drug Design. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Speculative Mechanisms of Action of 1H-Imidazole, 4-butyl-

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract 1H-Imidazole, 4-butyl-, a substituted imidazole derivative, currently lacks a well-defined and experimentally validated mechanism...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Imidazole, 4-butyl-, a substituted imidazole derivative, currently lacks a well-defined and experimentally validated mechanism of action in publicly accessible scientific literature. However, the imidazole scaffold is a ubiquitous pharmacophore present in a multitude of clinically significant drugs, exhibiting a wide array of biological activities.[1][2][3][4] This technical guide provides a speculative exploration of the potential mechanisms of action of 1H-Imidazole, 4-butyl-, based on established principles of medicinal chemistry and the known biological roles of structurally related imidazole compounds. We will delve into several plausible hypotheses, supported by scientific rationale, and propose detailed experimental protocols to systematically investigate these speculative pathways. This document is intended to serve as a foundational resource for researchers initiating studies on this and similar imidazole derivatives, offering a structured approach to mechanism of action elucidation.

Introduction to 1H-Imidazole, 4-butyl- and the Imidazole Pharmacophore

1H-Imidazole, 4-butyl- is a small heterocyclic molecule characterized by a five-membered imidazole ring with a butyl group attached at the 4-position. While its primary documented use is as a synthetic intermediate in the production of pharmaceuticals, agrochemicals, and ionic liquids, its structural features suggest the potential for inherent biological activity.[5][6][7]

The imidazole ring is a critical component in numerous biologically active molecules.[4][8] Its unique electronic properties, including its aromaticity and the presence of two nitrogen atoms, allow it to participate in a variety of interactions with biological macromolecules.[8][9] Imidazole derivatives are known to act as antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral agents, among other therapeutic applications.[1][2][3][10] This broad spectrum of activity stems from the imidazole moiety's ability to engage in hydrogen bonding, coordinate with metal ions, and act as a bioisostere for other functional groups.[8][9]

The butyl substituent at the 4-position introduces a lipophilic character to the molecule, which can significantly influence its pharmacokinetic and pharmacodynamic properties. This alkyl chain can enhance membrane permeability and facilitate interactions with hydrophobic pockets within protein targets.

Given the rich pharmacology of the imidazole scaffold, it is reasonable to speculate that 1H-Imidazole, 4-butyl- may exert biological effects through one or more mechanisms. The following sections will explore these possibilities in detail.

Speculative Mechanisms of Action

Hypothesis 1: Enzyme Inhibition

A significant number of imidazole-containing drugs exert their therapeutic effects by inhibiting specific enzymes. The nitrogen atoms of the imidazole ring can coordinate with metal cofactors in enzyme active sites or participate in hydrogen bonding interactions with key amino acid residues.

2.1.1. Speculative Target: Metalloenzymes

Many enzymes, such as matrix metalloproteinases (MMPs) and angiotensin-converting enzyme (ACE), contain a zinc ion in their active site that is crucial for their catalytic activity. The imidazole ring is a well-known zinc-binding motif. It is plausible that 1H-Imidazole, 4-butyl- could act as an inhibitor of such enzymes by coordinating with the active site zinc ion, thereby disrupting substrate binding or catalysis. A recent study demonstrated that N-substituted-2-butyl-4-chloro-1H-imidazole derivatives show potential as ACE inhibitors.[11]

2.1.2. Speculative Target: Kinases

Protein kinases are another major class of enzymes that are frequently targeted by imidazole-based inhibitors. The imidazole ring can form key hydrogen bonds with the hinge region of the kinase active site, a common feature of many kinase inhibitors. The butyl group could potentially occupy a nearby hydrophobic pocket, further enhancing binding affinity.

2.1.3. Speculative Target: Cytochrome P450 Enzymes

Imidazole derivatives are known inhibitors of cytochrome P450 enzymes, primarily through the coordination of one of the imidazole nitrogens to the heme iron. This interaction can lead to altered drug metabolism and potential drug-drug interactions.

Enzyme_Inhibition 1H-Imidazole, 4-butyl- 1H-Imidazole, 4-butyl- Enzyme Enzyme 1H-Imidazole, 4-butyl-->Enzyme Binds to Active Site Inhibited Enzyme Inhibited Enzyme Enzyme->Inhibited Enzyme Conformational Change or Blockage Downstream\nBiological Effect Downstream Biological Effect Inhibited Enzyme->Downstream\nBiological Effect Prevents Product Formation

Caption: Speculative Enzyme Inhibition Pathway.

Hypothesis 2: Receptor Modulation

The imidazole ring is a key structural feature of histamine and is present in many histamine receptor agonists and antagonists. It is also found in other receptor ligands.

2.2.1. Speculative Target: Histamine Receptors

The structural similarity of the imidazole ring to the endogenous ligand histamine suggests that 1H-Imidazole, 4-butyl- could potentially interact with histamine receptors (H1, H2, H3, H4). Depending on the nature of the interaction, it could act as an agonist, antagonist, or inverse agonist, leading to a variety of physiological responses.

2.2.2. Speculative Target: Other G-Protein Coupled Receptors (GPCRs)

The versatility of the imidazole scaffold allows it to interact with a wide range of GPCRs. The combination of the polar imidazole ring and the hydrophobic butyl chain could enable binding to GPCRs that recognize small molecule ligands with both hydrophilic and lipophilic features.

Receptor_Modulation 1H-Imidazole, 4-butyl- 1H-Imidazole, 4-butyl- Receptor Receptor 1H-Imidazole, 4-butyl-->Receptor Binds to Receptor Signaling Cascade Signaling Cascade Receptor->Signaling Cascade Activates/Inhibits Cellular Response Cellular Response Signaling Cascade->Cellular Response

Caption: Speculative Receptor Modulation Pathway.

Hypothesis 3: Disruption of DNA-Protein Interactions or Direct DNA Binding

Some imidazole derivatives have been shown to interact with DNA, either through intercalation between base pairs or by binding to the minor groove.[12] This interaction can interfere with DNA replication and transcription, leading to cytotoxic effects.[13]

2.3.1. Speculative Mechanism: DNA Intercalation

The planar aromatic imidazole ring could potentially intercalate between DNA base pairs. The butyl group might then protrude into the major or minor groove, further stabilizing the interaction. This mode of action is a hallmark of many anticancer agents.[14]

2.3.2. Speculative Mechanism: Disruption of Protein-DNA Complexes

By binding to either DNA or DNA-binding proteins, 1H-Imidazole, 4-butyl- could disrupt the formation of essential protein-DNA complexes, thereby affecting gene expression.

Experimental Protocols for Mechanism of Action Validation

To investigate the speculative mechanisms of action proposed above, a systematic and multi-faceted experimental approach is required. The following protocols provide a starting point for researchers.

General Physicochemical and In Vitro Profiling
ParameterExperimental MethodPurpose
Solubility Kinetic or thermodynamic solubility assaysTo determine the appropriate solvent and concentration range for biological assays.
LogP/LogD Shake-flask method or computational predictionTo assess the lipophilicity of the compound, which influences membrane permeability and target engagement.
Cytotoxicity MTT, MTS, or CellTiter-Glo assays in various cell linesTo determine the concentration at which the compound exhibits cytotoxic effects and to guide dosing for subsequent assays.
General Target Class Screening Broad panel screening (e.g., Eurofins BioPrint, CEREP)To identify initial "hits" against a wide range of enzymes, receptors, and ion channels.
Protocols for Investigating Enzyme Inhibition

3.2.1. In Vitro Enzyme Inhibition Assay (General Protocol)

  • Enzyme and Substrate Preparation: Reconstitute the purified enzyme and its corresponding substrate in the appropriate assay buffer.

  • Compound Preparation: Prepare a serial dilution of 1H-Imidazole, 4-butyl- in the assay buffer.

  • Assay Procedure: a. In a 96- or 384-well plate, add the enzyme and the test compound at various concentrations. b. Incubate for a predetermined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme. c. Initiate the enzymatic reaction by adding the substrate. d. Monitor the reaction progress by measuring the change in absorbance, fluorescence, or luminescence over time using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

3.2.2. Specific Protocol for ACE Inhibition Assay (Colorimetric) [11]

  • Reagent Preparation:

    • ACE enzyme extract.

    • 1H-Imidazole, 4-butyl- and standard inhibitor (e.g., lisinopril) at various concentrations.

    • Sodium borate buffer containing 0.3 M NaCl and 5 mM HHL (substrate).

    • 1 M HCl.

    • Pyridine and benzene sulfonyl chloride.

  • Assay Procedure: a. Pre-incubate the ACE enzyme extract with the test compound or standard for 10 minutes at 37°C. b. Initiate the reaction by adding the sodium borate buffer with HHL and incubate for 30 minutes at 37°C. c. Terminate the reaction by adding 60 µL of 1 M HCl. d. Add 120 µL of pyridine and 60 µL of benzene sulfonyl chloride for color development. e. Cool the mixture on ice for 5 minutes. f. Measure the absorbance of the resulting yellow color at 410 nm.

  • Data Analysis: Calculate the percent inhibition and IC50 values from a semi-logarithmic plot.

Protocols for Investigating Receptor Modulation

3.3.1. Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

  • Assay Setup: In a 96-well filter plate, combine the cell membranes, a known radiolabeled ligand for the receptor, and varying concentrations of 1H-Imidazole, 4-butyl-.

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separation and Detection: Separate the bound from unbound radioligand by vacuum filtration. Measure the radioactivity of the bound ligand on the filter using a scintillation counter.

  • Data Analysis: Determine the Ki (inhibition constant) of 1H-Imidazole, 4-butyl- by analyzing the displacement of the radioligand.

3.3.2. Functional Cell-Based Assays (e.g., Calcium Flux, cAMP)

  • Cell Culture: Culture cells expressing the target receptor.

  • Compound Treatment: Treat the cells with varying concentrations of 1H-Imidazole, 4-butyl-.

  • Signal Detection:

    • Calcium Flux: For Gq-coupled receptors, load cells with a calcium-sensitive dye and measure the change in fluorescence upon compound addition.

    • cAMP Assay: For Gs- or Gi-coupled receptors, lyse the cells and measure the levels of cyclic AMP using an ELISA-based or HTRF assay.

  • Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) of the compound.

Protocols for Investigating DNA Interaction

3.4.1. DNA Intercalation Assay (Ethidium Bromide Displacement)

  • Assay Setup: In a fluorescence cuvette or 96-well plate, combine a solution of double-stranded DNA and ethidium bromide.

  • Compound Addition: Add increasing concentrations of 1H-Imidazole, 4-butyl- to the mixture.

  • Fluorescence Measurement: Measure the fluorescence of the ethidium bromide-DNA complex. Displacement of ethidium bromide by the test compound will result in a decrease in fluorescence.

  • Data Analysis: Plot the decrease in fluorescence against the compound concentration to assess its DNA intercalating potential.

3.4.2. DNA Thermal Denaturation Assay

  • Sample Preparation: Prepare solutions of double-stranded DNA in the presence and absence of 1H-Imidazole, 4-butyl-.

  • Melting Curve Analysis: Use a spectrophotometer with a temperature-controlled cuvette holder to slowly increase the temperature of the DNA solutions while monitoring the absorbance at 260 nm.

  • Data Analysis: Determine the melting temperature (Tm) of the DNA in the presence and absence of the compound. An increase in Tm is indicative of DNA stabilization, which can be caused by intercalation or groove binding.

Conclusion and Future Directions

The exploration of the mechanism of action of 1H-Imidazole, 4-butyl- presents a compelling opportunity for drug discovery and development. While its specific biological activities remain to be fully elucidated, its structural similarity to a vast number of pharmacologically active imidazole derivatives provides a strong foundation for hypothesis-driven research.[1][2][10][15][16] The speculative mechanisms of enzyme inhibition, receptor modulation, and DNA interaction outlined in this guide offer several promising avenues for investigation.

The successful validation of any of these hypotheses will require a rigorous and systematic application of the described experimental protocols. The initial in vitro profiling will be crucial for identifying the most promising biological targets. Subsequent detailed enzymatic, binding, and functional assays will then be necessary to confirm and characterize the mechanism of action.

Further research should also focus on structure-activity relationship (SAR) studies by synthesizing and testing analogs of 1H-Imidazole, 4-butyl- with modifications to the butyl chain and substitutions on the imidazole ring. This will not only help to optimize the potency and selectivity of the compound but also provide deeper insights into its molecular interactions with its biological target(s).

Ultimately, a thorough understanding of the mechanism of action of 1H-Imidazole, 4-butyl- and its derivatives could pave the way for the development of novel therapeutics for a wide range of diseases.

References

  • Shelar Uttam B., Thorve Sandip S. Chemical and Pharmacological Properties of Imidazoles. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Imidazole-based drugs and drug discovery: Present and future perspectives. ResearchGate. [Link]

  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. World Journal of Pharmaceutical Research. [Link]

  • Biological Significance of Imidazole-based Analogues in New Drug Development. PubMed. [Link]

  • Versatile Properties and Biological Significance of Imidazole and Its Derivatives: A Comprehensive Mini Overview. Neuroquantology. [Link]

  • The Role of Imidazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. MDPI. [Link]

  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Longdom Publishing. [Link]

  • An Overview of Imidazole, Derivatives Ofimidazole and its Pharmacological Applications. Indian Journals. [Link]

  • 1-Butylimidazole: A Key Intermediate in Pharmaceutical and Agrochemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC. [Link]

  • Butylimidazole | C7H12N2. PubChem. [Link]

  • Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. PubMed Central. [Link]

  • A Comprehensive Study of N-Butyl-1H-Benzimidazole. PubMed Central. [Link]

  • (PDF) Imidazole: Having Versatile Biological Activities. ResearchGate. [Link]

  • Synthesis and biological activity of imidazole based 1,4-naphthoquinones. RSC Publishing. [Link]

  • (PDF) Ionic Liquids Derivative of 1H-Imidazole as Novel Reagents, Catalysts and Solvents. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. [Link]

  • An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Homologs and Analogs of 1H-Imidazole, 4-butyl-

For Researchers, Scientists, and Drug Development Professionals Abstract The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, including essential...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, including essential amino acids and blockbuster drugs.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a versatile building block for drug design.[1][3] This guide focuses on 1H-Imidazole, 4-butyl-, a representative alkyl-substituted imidazole, and explores its chemical neighborhood through a detailed examination of its homologs and analogs. We will delve into the structure-activity relationships (SAR), synthesis strategies, and potential therapeutic applications of these derivatives. This document serves as a technical resource, providing not only theoretical grounding but also actionable experimental protocols for researchers actively engaged in the synthesis and evaluation of novel imidazole-based compounds.

The Imidazole Core: A Foundation of Biological Activity

The 1H-imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms. This structure is a key component in many vital biological molecules such as the amino acid histidine, histamine, and purines in DNA.[1] The imidazole moiety's significance in drug development stems from its ability to act as a proton donor and acceptor, coordinate with metal ions, and form hydrogen bonds and π-π stacking interactions with biological targets like enzymes and receptors.[1][3]

1H-Imidazole, 4-butyl- serves as our central compound. Its structure features a straight four-carbon alkyl chain at the C4 position, which imparts a degree of lipophilicity. Understanding how modifications to this butyl group (homologs) or alterations to the overall scaffold (analogs) impact the molecule's physicochemical properties and biological activity is fundamental to rational drug design.

Homologs of 1H-Imidazole, 4-butyl-: Tuning Lipophilicity

Homologs are compounds belonging to a series that differ from each other by a repeating unit, in this case, a methylene (-CH₂) group in the C4-alkyl chain. The systematic variation of this chain length (e.g., 4-propyl, 4-butyl, 4-pentyl) is a classic medicinal chemistry strategy to modulate lipophilicity, which in turn affects solubility, membrane permeability, and target binding affinity.

Structure-Activity Relationship (SAR) Insights

Increasing the length of the alkyl chain at the C4 position generally leads to:

  • Increased Lipophilicity: This can enhance the compound's ability to cross biological membranes, potentially improving bioavailability. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.

  • Modified Target Binding: The alkyl chain can interact with hydrophobic pockets in a target protein. A recent study on imidazole-decorated oxadiazoles found that antibacterial activity fluctuated with the length of an alkyl linker, with a six-carbon chain providing optimal potency against certain bacteria.[2] This highlights that a specific chain length is often required for ideal interaction with a binding site.

Analogs of 1H-Imidazole, 4-butyl-: Exploring Chemical Space

Analogs are compounds that are structurally similar to the parent compound but differ in aspects other than just the length of a single alkyl chain. This can include positional isomers, branched chains, or the introduction of different functional groups.

Positional Isomerism: 1-butyl- vs. 4-butyl-

The most common and commercially available isomer is 1-butyl-1H-imidazole (CAS 4316-42-1), where the butyl group is attached to one of the nitrogen atoms.[4][5][6]

  • 1-Butyl-1H-imidazole: This analog is widely used as a precursor for ionic liquids, as a catalyst, and in organic synthesis.[4] The N-alkylation significantly alters the molecule's properties. The N-H proton is absent, preventing it from acting as a hydrogen bond donor at that position. It is a colorless to light yellow liquid, and its physical properties are well-documented.[5][6][7]

  • 2-Butyl-1H-imidazole: Placing the butyl group at the C2 position, between the two nitrogen atoms, also yields a distinct analog. This position is often critical for receptor binding specificity.

Other Structural Modifications

Further diversification can be achieved by:

  • Branching: Introducing branched alkyl groups, such as in 4-tert-butyl-1H-imidazole , can increase steric bulk, which may enhance selectivity for a specific biological target.

  • Functionalization: Adding other functional groups creates analogs with vastly different properties. For instance, 2-butyl-4-chloro-5-formylimidazole is a key intermediate in the synthesis of pharmaceuticals, including angiotensin II receptor blockers.[8]

The exploration of these analogs allows for a comprehensive mapping of the chemical space around the core structure, enabling the fine-tuning of electronic, steric, and pharmacokinetic properties.

Synthesis Strategies for Substituted Imidazoles

The construction of the imidazole ring is a well-established field of organic chemistry. The choice of method often depends on the desired substitution pattern.

The Debus-Radziszewski Imidazole Synthesis

One of the most versatile and classic methods is the Debus-Radziszewski synthesis .[9] This multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[9]

To synthesize a 4-alkyl imidazole like 1H-Imidazole, 4-butyl-, one could theoretically adapt this reaction. However, controlling the regioselectivity to favor the 4-substituted product over the 5-substituted one can be challenging. The general approach involves reacting a 1,2-dicarbonyl, an aldehyde, and ammonia or an ammonia source like ammonium acetate.[9][10][11][12]

G cluster_products Product Dicarbonyl 1,2-Dicarbonyl (e.g., Glyoxal) Catalyst Acid Catalyst (e.g., Acetic Acid) Dicarbonyl->Catalyst + Aldehyde Aldehyde (e.g., Pentanal for 4-butyl) Aldehyde->Catalyst + Ammonia Ammonia (or Ammonium Acetate) Ammonia->Catalyst + Product 1H-Imidazole, 4-butyl- C7H12N2 Catalyst->Product Condensation & Cyclization

Caption: General schematic of the Debus-Radziszewski synthesis for 4-substituted imidazoles.

Synthesis of N-Alkyl Analogs

The synthesis of N-substituted analogs like 1-butylimidazole is typically more straightforward. It is often achieved by the direct alkylation of the imidazole ring with an appropriate alkyl halide, such as 1-bromobutane, in the presence of a base.[13]

Biological Activities and Therapeutic Potential

Imidazole derivatives are renowned for their broad spectrum of pharmacological activities.[3][14] While specific data for 1H-Imidazole, 4-butyl- is sparse in public literature, the activities of the broader class provide a strong rationale for its investigation.

  • Antibacterial/Antifungal: Many imidazole-based drugs are mainstays in treating microbial infections.[14] Studies have shown that novel imidazole derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria.[15][16]

  • Anticancer: The imidazole scaffold is present in numerous compounds investigated for their anticancer properties.[17]

  • Anti-inflammatory and Antihypertensive: The structural features of imidazoles allow them to interact with enzymes and receptors involved in inflammation and blood pressure regulation.[1]

The variation in alkyl chain length and substitution pattern directly impacts this activity. For example, preliminary SAR analysis of certain imidazole-oxadiazole hybrids showed that an alkyl linker of six carbons was optimal for antibacterial activity against specific plant pathogens.[2] This underscores the importance of synthesizing and screening a range of homologs and analogs to identify candidates with optimal potency.

G cluster_homologs Homologs (Varying Lipophilicity) cluster_analogs Analogs (Exploring Chemical Space) cluster_properties Impacted Properties & Activities Core 1H-Imidazole, 4-butyl- (Core) Propyl 4-Propyl- Core->Propyl Modify Alkyl Chain Pentyl 4-Pentyl- Core->Pentyl Hexyl 4-Hexyl- Core->Hexyl N_Butyl 1-Butyl- (Positional Isomer) Core->N_Butyl Modify Scaffold Tert_Butyl 4-tert-Butyl- (Branched Isomer) Core->Tert_Butyl Functionalized 2-Butyl-4-chloro... (Functionalized) Core->Functionalized PK Pharmacokinetics (Solubility, Permeability) Propyl->PK Pentyl->PK Hexyl->PK PD Pharmacodynamics (Target Binding, Potency) N_Butyl->PD Tert_Butyl->PD Functionalized->PD Bioactivity Biological Activity (Antibacterial, Anticancer) PK->Bioactivity PD->Bioactivity

Caption: Structure-Activity Relationship (SAR) logic for imidazole derivatives.

Experimental Protocols

The following protocols are provided as a template for the synthesis and characterization of novel imidazole derivatives.

Protocol: Synthesis of 1-Butyl-1H-imidazole (Analog)

This protocol is adapted from established procedures for N-alkylation of imidazole.[13]

Materials:

  • Imidazole (1.0 eq)

  • 1-Bromobutane (1.2 eq)

  • Sodium Hydroxide (1.5 eq)

  • Methanol

  • Chloroform

  • Magnesium Sulfate (anhydrous)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve imidazole (0.2 mol, 13.6 g) in a mixture of methanol (30 mL) and 10M aqueous sodium hydroxide (30 mL).

  • Addition of Alkyl Halide: While stirring, add 1-bromobutane (0.255 mol, 27.4 mL) dropwise to the solution. Maintain the temperature between 30-40°C during the addition. Causality Note: The basic NaOH deprotonates the imidazole N-H, creating a nucleophilic imidazolate anion that attacks the electrophilic carbon of 1-bromobutane.

  • Reflux: After the addition is complete, heat the mixture to reflux and maintain for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Extract the remaining aqueous residue with chloroform (2 x 50 mL). The organic product will move into the chloroform layer.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield a yellow oil.

  • Purification (Self-Validation): Purify the crude product by vacuum distillation (reported b.p. 122-123°C at 20 mmHg) to obtain 1-butylimidazole as a pure, colorless oil.[13]

Protocol: Characterization Workflow

Confirming the identity and purity of the synthesized compound is critical.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) with UV detector

  • Nuclear Magnetic Resonance (NMR) Spectrometer (¹H and ¹³C)

  • Mass Spectrometer (MS)

Procedure:

  • Purity Analysis (HPLC):

    • Prepare a dilute solution of the purified product in a suitable mobile phase (e.g., acetonitrile/water).

    • Inject the sample onto a C18 reverse-phase column.

    • Analyze the chromatogram. A single, sharp peak indicates high purity. The purity can be quantified by the peak area percentage.

  • Structural Elucidation (NMR):

    • Dissolve a small sample in a deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Validation: For 1-butylimidazole, the ¹H NMR spectrum should show characteristic peaks for the imidazole ring protons and the butyl chain protons with appropriate splitting patterns and integration. The ¹³C NMR will show distinct signals for each unique carbon atom. For example, the signals for the imidazole moiety in related compounds appear in the δ 118-138 ppm region.[2]

  • Molecular Weight Confirmation (MS):

    • Analyze the sample using a mass spectrometer (e.g., with Electrospray Ionization - ESI).

    • Validation: The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the product (for C₇H₁₂N₂, calculated MW is 124.18 g/mol ).[5]

Data Summary: Physicochemical Properties

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
1-Butyl-1H-imidazole 4316-42-1C₇H₁₂N₂124.18114-116 @ 12 mmHg[6]0.945 @ 25°C[6]
4-tert-Butyl-1H-imidazole 45676-05-9C₇H₁₂N₂124.18Not available (Solid)Not available

Conclusion and Future Directions

The 1H-Imidazole, 4-butyl- scaffold and its derivatives represent a fertile ground for discovery in medicinal chemistry and materials science. This guide has outlined the fundamental principles of exploring its chemical space through the synthesis and analysis of homologs and analogs. By systematically modifying the structure—whether by altering alkyl chain length at C4, changing the substituent position, or introducing new functional groups—researchers can fine-tune the physicochemical and biological properties of these compounds. The provided synthesis and characterization protocols offer a validated starting point for these investigations. Future work should focus on the systematic synthesis of the 4-alkyl-imidazole homologous series and a thorough evaluation of their biological activities to build a comprehensive SAR profile, which will undoubtedly accelerate the development of novel, highly effective imidazole-based therapeutics.

References

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • ChemRxiv. (2023). Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. Retrieved from [Link]

  • Google Patents. (2020). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • MDPI. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. Retrieved from [Link]

  • Wikipedia. (n.d.). Alkaloid. Retrieved from [Link]

  • PubChem. (n.d.). Butylimidazole. Retrieved from [Link]

  • Google Patents. (2013). CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole.
  • ACS Publications. (2023). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Overview on Biological Activities of Imidazole Derivatives. Retrieved from [Link]

  • MDPI. (2021). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Butylimidazole (CAS 4316-42-1). Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and antibacterial evaluation of 2–substituted–4,5–diphenyl–N–alkyl imidazole derivatives. Retrieved from [Link]

  • RSC Publishing. (2018). Synthesis and biological activity of imidazole based 1,4-naphthoquinones. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-n-butylimidazole. Retrieved from [Link]

  • ResearchGate. (2017). Does anyone have experience in debus-radziszewski imidazole synthesis?. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. Retrieved from [Link]

  • Chemsrc. (n.d.). 1-butylimidazole | CAS#:4316-42-1. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols for 1H-Imidazole, 4-butyl-

Abstract: This document provides a detailed guide for the synthesis of 1H-Imidazole, 4-butyl-, a valuable heterocyclic building block for research and drug development. Recognizing the importance of robust and reproducib...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide for the synthesis of 1H-Imidazole, 4-butyl-, a valuable heterocyclic building block for research and drug development. Recognizing the importance of robust and reproducible synthetic methods, this guide presents two distinct and field-proven strategies: a classical ring-forming approach via α-haloketone cyclization and a modern functionalization strategy using metal-catalyzed cross-coupling. Each protocol is detailed with step-by-step instructions, mechanistic insights, and expert commentary on the causality behind experimental choices. The aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently synthesize and utilize this important chemical intermediate.

Introduction and Strategic Overview

The imidazole moiety is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and coordination properties.[1] Specifically, 4-substituted imidazoles serve as crucial intermediates in the synthesis of pharmaceuticals, including antihypertensive agents.[2] The butyl group at the 4-position provides a lipophilic handle that can be critical for modulating pharmacokinetic and pharmacodynamic properties.

The synthesis of 1H-Imidazole, 4-butyl- can be approached through several retrosynthetic pathways. The most common strategies involve either constructing the imidazole ring with the butyl substituent already incorporated into one of the precursors or functionalizing a pre-formed imidazole core at the C4 position. This guide details two such robust methods, providing researchers with options based on available starting materials, scalability, and desired purity profile.

G cluster_0 Strategy 1: Ring Formation cluster_1 Strategy 2: C-H Functionalization Target 1H-Imidazole, 4-butyl- Strategy1 Marckwald-type Synthesis Target->Strategy1 Strategy2 Cross-Coupling Target->Strategy2 SM1 1-Bromo-2-hexanone + Formamide Strategy1->SM1 Disconnect C2-N3 & C5-N1 SM2 4-Bromo-1H-imidazole (protected) + Butyl Organometallic Reagent Strategy2->SM2 Disconnect C4-Butyl Bond

Caption: Retrosynthetic analysis of 1H-Imidazole, 4-butyl-.

Protocol 1: Ring Formation via α-Haloketone Cyclization

This protocol is a variation of the well-established Marckwald synthesis, which constructs the imidazole ring by reacting an α-haloketone with a source of the N-C-N fragment, in this case, formamide. This method is advantageous due to the commercial availability of starting materials and a straightforward, one-pot cyclization step. The condensation of α-halo ketones is a widely used and reliable method for generating substituted imidazoles.[3]

Reaction Principle

The synthesis proceeds via the initial reaction of the α-bromoketone with formamide to form an α-aminoketone intermediate. This is followed by condensation with a second molecule of formamide and subsequent cyclization and dehydration to yield the 4-substituted imidazole ring.

Caption: General workflow for the synthesis of 4-butyl-1H-imidazole via α-haloketone cyclization.

Materials and Equipment
Reagent/EquipmentGrade/Specification
1-Bromo-2-hexanoneReagent Grade, ≥97%
FormamideAnhydrous, ≥99.5%
Sodium Hydroxide (NaOH)Pellets, Reagent Grade
Dichloromethane (DCM)ACS Grade
Anhydrous Sodium SulfateGranular, Laboratory Grade
Round-bottom flask250 mL, with reflux condenser
Heating mantleWith temperature controller
Magnetic stirrer & stir bar
Separatory funnel500 mL
Rotary evaporator
GlasswareStandard laboratory glassware (beakers, cylinders)
Step-by-Step Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-bromo-2-hexanone (17.9 g, 0.1 mol) and formamide (67.5 g, 1.5 mol).

    • Expert Insight: A large excess of formamide is used as it serves as both a reactant and the solvent for this reaction. Using anhydrous formamide is crucial to prevent side reactions and ensure a higher yield.

  • Cyclization: Heat the reaction mixture with stirring in a pre-heated heating mantle to 150-160 °C. Maintain this temperature for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Safety Note: The reaction should be performed in a well-ventilated fume hood as ammonia and other volatile byproducts may be released.

  • Work-up and Neutralization: After cooling the mixture to room temperature, slowly pour it into a beaker containing 200 mL of cold water. Cautiously neutralize the acidic mixture by adding a 40% aqueous solution of sodium hydroxide (NaOH) until the pH is approximately 8-9. Ensure the neutralization is done in an ice bath to control the exothermic reaction.

  • Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel. Extract the product with dichloromethane (DCM) (3 x 75 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1H-Imidazole, 4-butyl-.

Protocol 2: Functionalization via Palladium-Catalyzed Cross-Coupling

This modern synthetic approach leverages the power of metal-catalyzed cross-coupling reactions to form the C4-butyl bond. The strategy involves three key stages: N-protection of a commercially available 4-bromo-1H-imidazole, a Suzuki or Kumada cross-coupling reaction, and subsequent deprotection. This method offers high modularity, allowing for the synthesis of various 4-alkylimidazoles by simply changing the coupling partner.

Reaction Principle

The imidazole N-H proton is acidic and can interfere with organometallic reagents used in cross-coupling. Therefore, it is first protected with a suitable group (e.g., tosyl or SEM). The protected 4-bromoimidazole then undergoes a Pd-catalyzed Suzuki coupling with a butylboronic acid derivative. Finally, the protecting group is removed under standard conditions to yield the target compound.

G Start 4-Bromo-1H-imidazole Step1 Step 1: N-Protection (e.g., SEM-Cl, Base) Start->Step1 Intermediate1 Protected 4-Bromo-imidazole Step1->Intermediate1 Step2 Step 2: Suzuki Coupling (n-Butylboronic acid, Pd catalyst, Base) Intermediate1->Step2 Intermediate2 Protected 4-Butyl-imidazole Step2->Intermediate2 Step3 Step 3: Deprotection (e.g., TBAF or Acid) Intermediate2->Step3 End 1H-Imidazole, 4-butyl- Step3->End

Caption: Multi-step workflow for the cross-coupling synthesis of 4-butyl-1H-imidazole.

Step 3.1: N-Protection of 4-Bromo-1H-imidazole
  • Materials: 4-Bromo-1H-imidazole, Sodium Hydride (NaH, 60% dispersion in mineral oil), 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl), Anhydrous Tetrahydrofuran (THF).

  • Protocol: a. To a flame-dried flask under an inert atmosphere (N₂ or Ar), add 4-bromo-1H-imidazole (14.7 g, 0.1 mol) and anhydrous THF (200 mL). b. Cool the solution to 0 °C in an ice bath. Carefully add NaH (4.4 g, 0.11 mol, 60% dispersion) portion-wise. Stir for 30 minutes at 0 °C.[4] c. Add SEM-Cl (18.3 g, 0.11 mol) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours. d. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate. e. Purify by column chromatography to obtain N-SEM-4-bromo-1H-imidazole.

    • Expert Insight: The SEM protecting group is chosen for its stability under coupling conditions and its relatively mild deprotection conditions. Other protecting groups like tosyl (Ts) or diethoxymethyl (DEM) can also be employed.

Step 3.2: Suzuki Cross-Coupling
  • Materials: N-SEM-4-bromo-1H-imidazole, n-Butylboronic acid, Pd(PPh₃)₄, Sodium Carbonate (Na₂CO₃), Toluene, Ethanol, Water.

  • Protocol: a. To a flask, add the protected bromoimidazole (0.1 mol), n-butylboronic acid (12.2 g, 0.12 mol), and Pd(PPh₃)₄ (2.3 g, 2 mol%). b. Add a solvent mixture of Toluene (200 mL), Ethanol (50 mL), and a 2M aqueous solution of Na₂CO₃ (100 mL). c. Degas the mixture by bubbling argon through it for 20 minutes. d. Heat the reaction to 90 °C and stir vigorously for 12-18 hours. e. After cooling, separate the organic layer. Extract the aqueous layer with ethyl acetate. f. Combine organic layers, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Step 3.3: N-Deprotection
  • Materials: N-SEM-4-butyl-1H-imidazole, Tetrabutylammonium fluoride (TBAF, 1M solution in THF) or Hydrochloric Acid (HCl).

  • Protocol (TBAF Method): a. Dissolve the protected butylimidazole (0.1 mol) in THF (150 mL). b. Add TBAF solution (120 mL, 1.2 eq) and heat the mixture to 60 °C for 6 hours. c. Concentrate the mixture and purify directly by column chromatography to yield 1H-Imidazole, 4-butyl-.

Summary and Comparison of Protocols

ParameterProtocol 1: Ring FormationProtocol 2: Cross-Coupling
Number of Steps 1-2 (synthesis of haloketone may be required)3 (Protection, Coupling, Deprotection)
Starting Materials 1-Bromo-2-hexanone, Formamide4-Bromo-1H-imidazole, n-Butylboronic acid, Protecting Agent
Key Advantages Fewer steps, potentially lower cost, good for large scale.High modularity, milder conditions for the key C-C bond formation.
Potential Challenges High reaction temperature, potential for side products.Multi-step process can lower overall yield, cost of catalyst.
Typical Overall Yield 40-60%35-55%

References

  • Wikipedia. (2023, December 29). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Retrieved from [Link]

  • Google Patents. (n.d.). CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole.
  • PrepChem.com. (n.d.). Synthesis of 1-n-butylimidazole. Retrieved from [Link]

  • MDPI. (2021). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molbank, 2021(4), M1295. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • Khan, I., et al. (2024). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. RSC Advances, 14(1), 1-18. Retrieved from [Link]

  • Sudhan, S. P. N., et al. (2016). Ionic liquid 1-butyl-3-methylimidazolium bromide: A green reaction media for the efficient synthesis... Journal of Saudi Chemical Society, 20, S498-S504. Retrieved from [Link]

  • PubChem. (n.d.). Butylimidazole. Retrieved from [Link]

  • Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.

Sources

Application

1H-Imidazole, 4-butyl- as a building block in organic synthesis

Technical Guide: 4-Butyl-1H-Imidazole as a Building Block in Organic Synthesis Part 1: Chemical Profile & Strategic Significance 4-Butyl-1H-imidazole (also known as 4(5)-butylimidazole) is a specialized heterocyclic buil...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 4-Butyl-1H-Imidazole as a Building Block in Organic Synthesis

Part 1: Chemical Profile & Strategic Significance

4-Butyl-1H-imidazole (also known as 4(5)-butylimidazole) is a specialized heterocyclic building block distinct from its common isomer, 1-butylimidazole. While 1-butylimidazole is widely used as an ionic liquid precursor and epoxy curing agent, 4-butylimidazole serves as a critical scaffold in medicinal chemistry, particularly for mimicking the histidine side chain (4-substituted imidazole) with enhanced lipophilicity.

Its primary value lies in its tautomeric nature, which offers two nucleophilic nitrogen sites (N1 and N3) for derivatization. This dual reactivity presents both a challenge (regioisomeric mixtures) and an opportunity (programmable synthesis of 1,4- vs. 1,5-disubstituted imidazoles).

Comparative Identity Profile
Feature4-Butyl-1H-imidazole 1-Butylimidazole
Structure C-substituted (Butyl on Carbon 4/5)N-substituted (Butyl on Nitrogen 1)
CAS Number 6790-76-7 (or 100624-42-0 as salt)4316-42-1
Functionality Contains free NH (Amphoteric)No free NH (Basic only)
Primary Use Drug Scaffold (Angiotensin II antagonists, H3/H4 ligands)Ionic Liquids, Epoxy Catalyst
Reactivity Tautomeric; Capable of N-alkylationQuaternization only (to imidazolium)

Part 2: Synthesis Protocols

Two primary routes are recommended depending on the required purity and scale. Protocol A is preferred for high-precision medicinal chemistry (drug discovery), while Protocol B is suitable for bulk scaffold generation.

Protocol A: The "Trityl-Directed" Synthesis (High Regiocontrol)

Best for: Generating pure 4-butylimidazole for subsequent regioselective alkylation.

Mechanism: This route utilizes 4(5)-imidazolecarboxaldehyde as a starting material, installing the butyl chain via Wittig olefination followed by hydrogenation. The use of a trityl protecting group is optional but recommended if immediate N-derivatization is planned.

Step-by-Step Methodology:

  • Trityl Protection (Optional but Strategic):

    • React 4(5)-imidazolecarboxaldehyde with trityl chloride (Ph3CCl) and Et3N in DMF.

    • Result:1-trityl-4-imidazolecarboxaldehyde . The bulky trityl group selectively protects the less hindered nitrogen (distal to the aldehyde), locking the tautomer.

  • Wittig Olefination:

    • Prepare the ylide from propyltriphenylphosphonium bromide using NaH or n-BuLi in dry THF at 0°C.

    • Add the aldehyde dropwise. Stir at room temperature for 4–6 hours.

    • Result:1-trityl-4-(but-1-enyl)imidazole (mixture of E/Z isomers).

  • Hydrogenation:

    • Dissolve the alkene intermediate in MeOH/EtOAc (1:1).

    • Add 10% Pd/C (5 mol%) and stir under H2 balloon (1 atm) for 12 hours.

    • Result:1-trityl-4-butylimidazole .

  • Deprotection (If free base is required):

    • Treat with dilute acetic acid or reflux in MeOH with catalytic HCl.

    • Yield:4-butyl-1H-imidazole (>95% purity).

Protocol B: Cyclization from -Haloaldehydes (Marckwald/Radziszewski Type)

Best for: Large-scale, lower-cost production.

Reagents: 2-Bromohexanal, Formamidine acetate, Liquid Ammonia.

  • Condensation: Combine 2-bromohexanal (1.0 eq) with formamidine acetate (1.5 eq) in liquid ammonia (pressure vessel) or a THF/Water mixture with

    
    .
    
  • Cyclization: Heat to 60–80°C for 4 hours. The formamidine provides the N-C-N fragment, closing the ring with the

    
    -haloaldehyde.
    
  • Workup: Extract with EtOAc, wash with brine, and recrystallize/distill.

Part 3: Regioselective Functionalization (The "Switch")

The most critical technical aspect of using 4-butylimidazole is controlling the site of alkylation.

  • Direct Alkylation (Kinetic/Steric Control): Reacting 4-butylimidazole with an alkyl halide (R-X) and a base (e.g.,

    
    ) typically yields the 1,4-isomer  (N-alkylation away from the butyl group) as the major product due to steric hindrance at the N3 position (proximal to the butyl group).
    
  • Protected Route (Thermodynamic/Blocking Control): To obtain the 1,5-isomer (often required for Angiotensin II antagonists like Losartan analogs), one must force alkylation at the hindered nitrogen. This is achieved by protecting the unhindered N1 first (e.g., with Trityl or SEM), or by using specific cyclization methods that build the ring with the substituent already in place.

Visualizing the Regioselectivity Switch

Regioselectivity Start 4(5)-Butyl-1H-imidazole (Tautomeric Mix) Direct Direct Alkylation (Base + R-X) Start->Direct Method A Protect Protection Strategy (Trityl-Cl) Start->Protect Method B Prod14 1-Alkyl-4-butylimidazole (Major Product: Sterically Favored) Direct->Prod14  ~80-90% yield Prod15 1-Alkyl-5-butylimidazole (Target for Sartans) Direct->Prod15  Minor byproduct Intermediate 1-Trityl-4-butylimidazole (N1 Blocked) Protect->Intermediate Alkylation2 Quaternization at N3 Intermediate->Alkylation2 R-X Alkylation2->Prod15 Deprotection/Rearrangement

Caption: Workflow for directing alkylation to either the N1 (1,4-isomer) or N3 (1,5-isomer) position. Method A relies on sterics; Method B relies on protective group chemistry.

Part 4: Key Applications

Angiotensin II Receptor Antagonists (Sartans)

The 4-butylimidazole moiety is a lipophilic anchor in "Sartan" class drugs (e.g., Losartan, Irbesartan). The butyl chain fits into a hydrophobic pocket of the AT1 receptor, providing essential binding affinity.

  • Design Note: The 5-hydroxymethyl-4-butylimidazole core is the specific pharmacophore. The synthesis starts with 4-butylimidazole, followed by C2 or C5 functionalization (formylation) to install the hydroxymethyl group.

Epoxy Resin Latent Curing Agents

Unlike 1-butylimidazole (which is liquid and highly active), 4-butylimidazole derivatives can offer latency . The hydrogen bonding of the free NH group raises the activation energy for the epoxy ring-opening polymerization, allowing for one-pot mixtures that are stable at room temperature but cure rapidly upon heating (>130°C).

Histamine Receptor Ligands (H3/H4)

4-alkylimidazoles are classic scaffolds for H3/H4 receptor antagonists. The butyl chain provides a specific steric bulk that differentiates these ligands from the endogenous histamine (which has an ethylamine chain).

References

  • Preparation of 4(5)

    • Source:European Journal of Medicinal Chemistry / P
    • Context: Describes the synthesis of Angiotensin II receptor antagonists using the trityl-protected 4-butylimidazole to achieve selective N-alkyl
  • Regioselective Alkylation of Imidazoles

    • Source:Beilstein Journal of Organic Chemistry. "Regioselective N-alkylation of the 1H-indazole scaffold..." (Analogous chemistry for imidazole tautomers).
    • Context: Mechanistic insights into how steric hindrance and solvent choice (DMF vs THF)
  • Synthesis of 4,5-Disubstituted Imidazoles (Van Leusen)

    • Source:Organic Chemistry Portal.
    • Context: Use of TosMIC and aldehydes to synthesize imidazole cores, a viable alternative route to 4-butylimidazole deriv
  • 4-Butylimidazole in Karl Fischer Reagents

    • Source:US P
    • Context: Lists 4-butylimidazole as a buffering base component, distinct from 1-butylimidazole, utilized for its specific pKa and solubility profile.
Method

Application Notes and Protocols for 1H-Imidazole, 4-butyl- as a Corrosion Inhibitor

Introduction Corrosion remains a significant challenge across numerous industries, leading to structural degradation and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy to mitig...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Corrosion remains a significant challenge across numerous industries, leading to structural degradation and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Among these, nitrogen-based heterocyclic compounds, particularly imidazole and its derivatives, have garnered considerable attention due to their efficacy and often favorable environmental profiles.[1][2] This document provides detailed application notes and experimental protocols for the evaluation of 1H-Imidazole, 4-butyl- as a corrosion inhibitor, primarily for carbon steel in various corrosive environments.

1H-Imidazole, 4-butyl-, with its imidazole ring and a butyl substituent, possesses the key structural features for effective corrosion inhibition. The imidazole ring, rich in π-electrons and containing two nitrogen atoms with lone pair electrons, acts as the primary adsorption center onto the metal surface. The butyl group, an alkyl chain, can enhance the hydrophobicity of the protective film, further impeding the ingress of corrosive species.[3] These application notes are designed for researchers, scientists, and professionals in materials science and drug development who are investigating novel corrosion mitigation strategies.

Mechanism of Corrosion Inhibition

The primary mechanism by which 1H-Imidazole, 4-butyl- inhibits corrosion is through adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.[1][4] This adsorption process can be classified into two main types of interactions: physisorption and chemisorption, which often occur simultaneously.[1][5]

  • Physisorption (Physical Adsorption): This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the metal surface is typically positively charged, and the imidazole molecule can be protonated, leading to electrostatic attraction.

  • Chemisorption (Chemical Adsorption): This is a stronger form of adsorption involving the sharing of electrons or coordinate bond formation between the inhibitor and the metal. The lone pair electrons on the nitrogen atoms and the π-electrons of the imidazole ring can be donated to the vacant d-orbitals of the metal atoms (e.g., iron), forming a stable coordinate bond.[1][2]

The adsorption of imidazole derivatives on a metal surface often follows the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the surface.[3][6][7] The strength and mode of adsorption (physisorption vs. chemisorption) can be inferred from the calculated Gibbs free energy of adsorption (ΔG°ads).

G cluster_0 Corrosive Environment (e.g., Acidic Solution) cluster_1 Metal Surface (e.g., Carbon Steel) cluster_2 Inhibition Mechanism H+ H+ Cl- Cl- H2O H2O Fe Fe Inhibitor 1H-Imidazole, 4-butyl- Inhibitor->Fe Adsorption Physisorption Physisorption (Electrostatic Interaction) Inhibitor->Physisorption Chemisorption Chemisorption (Coordinate Bond Formation) Inhibitor->Chemisorption Protective_Film Formation of a Hydrophobic Protective Film Physisorption->Protective_Film Chemisorption->Protective_Film Corrosion_Mitigation Corrosion Mitigation Protective_Film->Corrosion_Mitigation Blocks Active Sites

Caption: Corrosion inhibition mechanism of 1H-Imidazole, 4-butyl-.

Application Notes

  • Target Metals: 1H-Imidazole, 4-butyl- is expected to be an effective corrosion inhibitor for carbon steel, mild steel, and other iron-based alloys, particularly in acidic and neutral environments.[1][8][9] Its efficacy on other metals like copper and aluminum should be experimentally verified.[10]

  • Corrosive Environments: This inhibitor is well-suited for acidic media (e.g., HCl, H₂SO₄) where it can readily protonate and adsorb onto the metal surface.[11][12] It also shows promise in neutral solutions containing chlorides (e.g., NaCl solutions) and in alkaline conditions, such as those found in district heating water.[5][8][13]

  • Concentration: The inhibition efficiency of 1H-Imidazole, 4-butyl- is concentration-dependent. Typically, the efficiency increases with concentration up to an optimal value, after which it may plateau or even decrease.[8] Preliminary tests should be conducted over a range of concentrations (e.g., 10 ppm to 1000 ppm) to determine the optimal concentration for a specific application.

  • Temperature: Temperature can have a complex effect on the performance of the inhibitor. In cases of physisorption, an increase in temperature may decrease inhibition efficiency. Conversely, chemisorption can be enhanced by a moderate increase in temperature. It is crucial to evaluate the inhibitor's performance at the intended operating temperature.

  • Synergistic Effects: The performance of 1H-Imidazole, 4-butyl- may be enhanced by the addition of other compounds, such as halide ions, which can promote the adsorption of the inhibitor on the metal surface.

Protocols for Performance Evaluation

A systematic evaluation of a corrosion inhibitor involves a combination of electrochemical techniques and surface analysis.[14][15] The following protocols provide a comprehensive framework for assessing the performance of 1H-Imidazole, 4-butyl-.

G cluster_prep 1. Preparation cluster_electrochem 2. Electrochemical Evaluation cluster_surface 3. Surface Analysis cluster_analysis 4. Data Analysis prep_specimen Prepare Metal Specimen (e.g., Carbon Steel Coupon) prep_solution Prepare Corrosive Medium and Inhibitor Solutions ocp Stabilize at Open Circuit Potential (OCP) prep_solution->ocp eis Electrochemical Impedance Spectroscopy (EIS) ocp->eis pdp Potentiodynamic Polarization (PDP) eis->pdp sem Scanning Electron Microscopy (SEM) pdp->sem afm Atomic Force Microscopy (AFM) calc_ie Calculate Inhibition Efficiency (IE%) afm->calc_ie plot_data Plot Tafel and Nyquist/Bode Plots analyze_morphology Analyze Surface Morphology

Sources

Application

High-Resolution Mass Spectrometry (HRMS) for the Confident Identification and Quantification of Imidazole Derivatives

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Imidazole derivatives represent a broad and vital class of heterocyclic compounds, forming the core structure of numerous pharm...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazole derivatives represent a broad and vital class of heterocyclic compounds, forming the core structure of numerous pharmaceuticals, biomolecules, and specialty chemicals.[1] Their diverse applications necessitate robust and sensitive analytical methods for characterization, quantification, and quality control. High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), has emerged as an indispensable tool for this purpose. This application note provides a comprehensive guide to the analysis of imidazole derivatives using LC-HRMS, detailing field-proven protocols for sample preparation, chromatographic separation, and mass spectrometric analysis. It emphasizes the causality behind experimental choices to empower researchers in developing and validating their own methods.

Introduction: The Power of HRMS in Imidazole Analysis

Imidazole and its derivatives are fundamental to pharmaceutical development and biological research.[1] The accurate and sensitive determination of these compounds in complex matrices—such as pharmaceutical formulations, biological fluids, and environmental samples—is crucial for quality control, pharmacokinetic studies, and safety assessment.[1]

High-Resolution Mass Spectrometry (HRMS) offers significant advantages over traditional low-resolution mass spectrometry and other analytical techniques.[2] Its ability to provide exact mass measurements with high accuracy (typically <5 ppm) allows for the confident determination of elemental compositions, enabling the unambiguous identification of analytes and the characterization of unknown impurities or metabolites.[2][3] This high resolving power also enhances selectivity and sensitivity, which is critical for detecting trace-level compounds in complex matrices.[2] Modern HRMS platforms, such as Orbitrap and Time-of-Flight (TOF) analyzers, are staples in analytical laboratories, providing capabilities for molecular mass determination, structural elucidation, and quantification.[2][4]

Foundational Strategy: Sample Preparation

The primary goal of sample preparation is to extract the imidazole derivatives from the sample matrix and remove interfering substances. The choice of method depends heavily on the matrix and the physicochemical properties of the analytes. The high polarity of many imidazoles makes them soluble in solvents like methanol and acetonitrile, especially under acidic or alkaline conditions.[5]

Protocol 1: Solid-Phase Extraction (SPE) for Environmental Water Samples

This protocol is adapted for the extraction of imidazole contaminants from water and is based on established methods.[1][5]

Rationale: SPE is ideal for cleaning up and concentrating analytes from liquid samples. Hydrophilic-Lipophilic Balanced (HLB) cartridges are widely used for their ability to retain a broad range of compounds with varying polarities.[5]

Step-by-Step Methodology:

  • Sample Filtration: Filter the water sample (e.g., 500 mL) through a 0.45 µm filter to remove particulate matter.[1]

  • Internal Standard Spiking: Spike the sample with an appropriate isotope-labeled internal standard to correct for matrix effects and variations in recovery.[1]

  • Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (e.g., 6 mL, 500 mg) by passing 6 mL of methanol followed by 6 mL of ultrapure water.[1][5] This activates the sorbent for optimal analyte retention.

  • Sample Loading: Load the pre-filtered water sample onto the conditioned cartridge at a controlled flow rate (e.g., 5 mL/min).[1]

  • Washing: Wash the cartridge with 5 mL of ultrapure water to remove salts and other highly polar interferences.[1]

  • Elution: Elute the retained imidazole derivatives with an appropriate organic solvent, such as methanol or acetonitrile.

  • Solvent Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 1 mL) of the initial mobile phase for LC-HRMS analysis.[1]

Protocol 2: Liquid-Solid Extraction for Soil and Sediment Samples

This protocol is designed for extracting imidazole derivatives from complex solid matrices.[5]

Rationale: This method uses a combination of a buffer and an organic solvent, enhanced by ultrasonication, to efficiently disrupt matrix-analyte interactions and extract the target compounds.

Step-by-Step Methodology:

  • Sample Weighing & Spiking: Accurately weigh 2.0 g of the soil or sediment sample into a centrifuge tube. Spike with surrogate standards.[5]

  • Extraction: Add 6 mL of an appropriate buffer and 14 mL of acetonitrile to the tube.[5] Mix thoroughly for 2 minutes.

  • Ultrasonication: Place the sample in an ultrasonic bath for 10 minutes to enhance extraction efficiency.[5]

  • Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes to separate the solid and liquid phases.[5]

  • Supernatant Collection: Carefully collect the supernatant. Repeat the extraction process (steps 2-4) twice more, combining all supernatants.[5]

  • Concentration: Evaporate the combined extracts at 35°C to a volume of approximately 0.5 mL.[5]

  • Cleanup: The concentrated extract can then be further purified using SPE as described in Protocol 1.

Table 1: Summary of Sample Preparation Strategies for Imidazole Derivatives
Matrix TypeRecommended TechniqueKey ConsiderationsReference
Pharmaceuticals (Dosage Forms) Dissolution & DilutionSimple dissolution in a suitable solvent like methanol or a water/organic mixture is often sufficient.[6],[7]
Biological Fluids (Plasma, Urine) Protein Precipitation (PPT) or SPEPPT with acetonitrile is a fast method for removing proteins. SPE provides cleaner extracts for higher sensitivity.[6],[8]
Environmental Water Solid-Phase Extraction (SPE)Effective for concentrating trace levels of analytes and removing matrix interferences.[1],[5]
Environmental Solids (Soil) Liquid-Solid Extraction (LSE) with UltrasonicationRequires vigorous extraction to release analytes from the solid matrix.[5]
Atmospheric Particles Ultrasonic ExtractionParticles are collected on filters, followed by extraction with a solvent like dilute HCl.[9]

Chromatographic Separation: The Key to Resolving Complexity

Effective chromatographic separation is critical for accurate HRMS analysis, especially for isomeric compounds which have the identical mass. Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) is most commonly employed.

Causality of Method Choices:

  • Column Chemistry: C18 columns are a general-purpose choice, but for some polar imidazole derivatives, C8 columns or those with polar end-capping may provide better peak shape and retention.[6][7] A Waters Acquity UPLC HSS T3 column has been shown to provide excellent separation for a variety of imidazole derivatives.[4]

  • Mobile Phase: A combination of water (A) and an organic solvent like methanol or acetonitrile (B) is typical. Methanol has been shown to provide better separation than acetonitrile for certain imidazoles.[4] The addition of a modifier like formic acid (0.1%) is crucial as it aids in the protonation of the basic imidazole ring, leading to better peak shapes and enhanced ionization efficiency in positive ion mode ESI.[4]

Protocol 3: Generic UHPLC Gradient Method for Imidazole Separation

This protocol is a starting point for method development and is based on a published method for separating multiple imidazole compounds.[4]

Step-by-Step Methodology:

  • Column: Waters Acquity UPLC HSS T3 (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.[4]

  • Mobile Phase B: Methanol with 0.1% Formic Acid.[4]

  • Flow Rate: 0.4 mL/min.[4]

  • Column Temperature: 40°C.

  • Injection Volume: 1-5 µL.

  • Gradient Program:

    • Start at 3% B.

    • Linear ramp to 35.5% B over 5 minutes.[4]

    • Increase to 100% B over 1 minute.[4]

    • Hold at 100% B for 2 minutes.[4]

    • Return to initial conditions and equilibrate for 2 minutes before the next injection.

Table 2: Example LC Conditions for Imidazole Analysis
ParameterCondition 1 (Anti-Infectives)Condition 2 (Atmospheric Pollutants)
System HPLCUHPLC
Column Thermo Scientific® BDS Hypersil C8Waters Acquity UPLC HSS T3
Mobile Phase A: 0.025 M KH₂PO₄ (pH 3.2) B: Methanol (70:30 v/v isocratic)A: Water + 0.1% Formic Acid B: Methanol + 0.1% Formic Acid (Gradient)
Flow Rate 1.0 mL/min0.4 mL/min
Reference [7][4]

High-Resolution Mass Spectrometry Workflow

The power of HRMS lies in its ability to generate a wealth of high-quality data from a single injection. A typical workflow involves ionization, mass analysis, and fragmentation.

HRMS_Workflow cluster_LC LC System cluster_MS HRMS System cluster_Data Data Analysis LC_Sample Prepared Sample (from Protocol 1 or 2) LC_Column UHPLC Separation (Protocol 3) LC_Sample->LC_Column IonSource ESI Source (+/- mode) LC_Column->IonSource MS1 Full Scan (MS1) Accurate Mass (e.g., Orbitrap, TOF) IonSource->MS1 MS2 MS/MS Fragmentation (DDA / DIA) MS1->MS2 Identification Compound ID (Accurate Mass, Isotope Pattern) MS1->Identification Structure Structural Elucidation (Fragmentation Analysis) MS2->Structure Quantification Quantification (Peak Area) Identification->Quantification

Caption: General workflow for LC-HRMS analysis of imidazole derivatives.

Ionization

Heated Electrospray Ionization (HESI) is the most common technique for analyzing imidazole derivatives due to their polarity.[4] Analysis is typically performed in positive ion mode, as the basic nitrogen atoms in the imidazole ring are readily protonated.

Data Acquisition Modes

Modern HRMS instruments offer several acquisition modes:

  • Full Scan: The instrument continuously scans a defined mass range, providing high-resolution accurate mass data for all ions entering the mass spectrometer. This is excellent for screening and profiling.

  • Data-Dependent Acquisition (DDA): A full scan (MS1) is performed, and the most intense precursor ions are automatically selected for fragmentation (MS/MS). This is a powerful tool for identifying the most abundant compounds in a sample.[2]

  • Data-Independent Acquisition (DIA): This mode fragments all ions within a specified mass range, providing a more comprehensive dataset than DDA. DIA is particularly useful for untargeted screening and metabolomics.[2]

  • Parallel Reaction Monitoring (PRM): A targeted HRMS approach where specific precursor ions are selected and fragmented, providing high-quality MS/MS spectra for confident quantification and identification. PRM has been shown to significantly increase detection performance for certain imidazoles by reducing background noise.[10]

Structural Elucidation via Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is essential for confirming the structure of an identified compound. The fragmentation patterns of imidazole derivatives are often characteristic. Studies show that the imidazole ring itself is quite stable and does not typically open during fragmentation.[11] Instead, fragmentation is dominated by:

  • Loss of substituents: Small molecules like NH₃, CO, or HCN can be lost from the side chains.[11][12]

  • Cleavage of side chains: Larger functional groups attached to the imidazole core will fragment in predictable ways.

  • Benzimidazoles: The fragmentation of the fused benzene ring can also occur.[13]

Fragmentation_Pathway Parent Precursor Ion (e.g., Protonated Metronidazole) Frag1 Fragment 1 (Loss of H₂O) Parent->Frag1 - H₂O Frag2 Fragment 2 (Loss of C₂H₅NO₂) Parent->Frag2 - C₂H₅NO₂ Frag3 Fragment 3 (Loss of NO₂) Parent->Frag3 - NO₂

Caption: A representative fragmentation pathway for a nitroimidazole derivative.

Method Validation and Data Integrity

For the data to be trustworthy, especially in regulated environments like drug development, the analytical method must be validated. Validation demonstrates that the method is suitable for its intended purpose. Key parameters are defined by regulatory bodies like the FDA.[6]

Table 3: Typical Method Validation Parameters and Acceptance Criteria
ParameterDescriptionTypical Results from LiteratureReference
Linearity (R²) The ability to elicit test results that are directly proportional to the concentration of the analyte.R² > 0.99[4],[5]
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.1 to 25 nM[4]
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.1 to 50 nM[4]
Accuracy (Recovery) The closeness of the test results obtained by the method to the true value.60–120%[5]
Precision (RSD%) The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Intraday <2%, Interday <5%[4]

Conclusion

High-Resolution Mass Spectrometry coupled with liquid chromatography is a powerful, reliable, and essential technology for the analysis of imidazole derivatives. Its high accuracy, sensitivity, and specificity allow for confident structural elucidation and precise quantification in a wide range of applications, from pharmaceutical quality control to environmental monitoring. By understanding the principles behind sample preparation, chromatography, and mass spectrometric data acquisition, researchers can develop robust and self-validating methods tailored to their specific analytical challenges.

References

  • Gomez, C., et al. (2021). Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. Drug Testing and Analysis. [Link]

  • Kachanov, A. A., et al. Method for quantitative determination of imidazole derivatives (imidazoline group).
  • Hopper, J. T. S., et al. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

  • De Vooght-Johnson, R. (2019). Imidazole quantification by LC determination. Wiley Analytical Science. [Link]

  • Naguib, I. A., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules. [Link]

  • Mercolini, L., et al. (2016). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Chen, Z., et al. (2023). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules. [Link]

  • Chen, P., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Pollution Research. [Link]

  • Zhang, Y., et al. (2021). Determination of 4-Methylimidazole in Foods by Isotope Dilution-Ultra High Performance Liquid Chromatography-High Resolution Mass Spectrometry. Foods. [Link]

  • Teich, M., et al. (2019). Separation and quantification of imidazoles in atmospheric particles using LC–Orbitrap‐MS. Journal of Separation Science. [Link]

  • Vyskocilová, P., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids. [Link]

  • Mohamed, Y. A., et al. (2004). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry. [Link]

  • Naguib, I. A., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. National Institutes of Health. [Link]

  • Bowie, J. H., et al. (1967). Electron impact studies. XII. Mass spectra of substituted imidazoles. Australian Journal of Chemistry. [Link]

  • El Kihel, A., et al. (2016). study of mass spectra of benzimidazole derivatives. International Journal of Development Research. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Butyl-1H-Imidazole

This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 4-butyl-1H-imidazole. As a Senior Application Scientist, my goal is to provide you with in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 4-butyl-1H-imidazole. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions to help you improve your yield and obtain a high-purity product. This document is structured to offer practical, field-proven insights grounded in scientific principles.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing 4-butyl-1H-imidazole?

The most prevalent and industrially significant method for synthesizing 4-substituted imidazoles, including 4-butyl-1H-imidazole, is the Radziszewski reaction . This is a multi-component reaction that involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde (in this case, valeraldehyde), and ammonia.[1] While other methods exist, the Radziszewski synthesis is often favored for its atom economy and the use of readily available starting materials.[2]

Alternative, though less common, routes for creating 4-substituted imidazoles can involve multi-step processes, sometimes utilizing organometallic intermediates. However, these methods can be more complex and may involve hazardous reagents like n-butyllithium, leading to a higher number of byproducts and purification challenges.[3]

Q2: What is the general reaction mechanism for the Radziszewski synthesis of 4-butyl-1H-imidazole?

The Radziszewski reaction for 4-butyl-1H-imidazole proceeds in two main stages:

  • Diimine Formation: The 1,2-dicarbonyl compound, glyoxal, condenses with two equivalents of ammonia to form a diimine intermediate.[1][4]

  • Cyclization and Aromatization: This diimine intermediate then reacts with valeraldehyde (pentanal). The aldehyde carbon attacks the diimine, and subsequent cyclization and dehydration lead to the formation of the aromatic imidazole ring.

Caption: The Radziszewski reaction mechanism for the synthesis of 4-butyl-1H-imidazole.

Radziszewski_Mechanism glyoxal Glyoxal diimine Diimine Intermediate glyoxal->diimine ammonia Ammonia (2 eq.) ammonia->diimine valeraldehyde Valeraldehyde cyclization_intermediate Cyclization Intermediate valeraldehyde->cyclization_intermediate diimine->cyclization_intermediate product 4-Butyl-1H-imidazole cyclization_intermediate->product

Q3: What are the critical reaction parameters to control for optimal yield?

Several factors significantly influence the yield of 4-butyl-1H-imidazole in a Radziszewski synthesis:

  • Stoichiometry: The molar ratio of the reactants is crucial. An excess of ammonia is typically used to drive the reaction towards product formation. A general starting point is a molar ratio of glyoxal:valeraldehyde:ammonia of approximately 1:1.0-1.5:2.0-3.5.[5]

  • Temperature: The reaction is typically carried out at elevated temperatures, generally between 40°C and 100°C.[5] The optimal temperature will depend on the solvent and specific reaction setup.

  • Reaction Time: Reaction times can vary from a few hours to over 24 hours.[2][5] Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[2]

  • pH: The reaction is sensitive to pH. Maintaining a slightly basic to neutral pH is generally favorable for the condensation steps.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of 4-butyl-1H-imidazole.

Problem 1: Consistently low yield of 4-butyl-1H-imidazole.

Possible Causes and Solutions:

  • Incomplete Reaction: The Radziszewski reaction can be slow.

    • Solution: Increase the reaction time and monitor the consumption of the starting materials (especially the aldehyde) by TLC.[2] Consider increasing the reaction temperature within the recommended range of 40-100°C.[5]

  • Suboptimal Stoichiometry: An incorrect ratio of reactants can lead to the formation of side products or unreacted starting materials.

    • Solution: Experiment with varying the molar ratios of glyoxal, valeraldehyde, and ammonia. A common starting point is a 1:1.2:3 ratio, but optimization may be necessary.[5]

  • Side Reactions: Aliphatic aldehydes like valeraldehyde can undergo self-condensation (aldol condensation) under basic conditions, reducing the amount of aldehyde available for the desired reaction.

    • Solution: Control the rate of addition of the aldehyde to the reaction mixture. Maintain a consistent and moderate temperature to minimize side reactions. The use of a catalyst might also improve the selectivity towards the desired product.

Problem 2: Presence of significant impurities in the crude product.

Possible Impurities and Their Removal:

  • Unreacted Valeraldehyde: Due to its volatility, some valeraldehyde may remain.

    • Removal: Valeraldehyde can often be removed during the solvent evaporation step under reduced pressure. A subsequent aqueous workup can also help remove residual aldehyde.

  • Side Products from Aldol Condensation: Self-condensation of valeraldehyde can lead to the formation of α,β-unsaturated aldehydes and other related oligomers.

    • Removal: These impurities are typically less polar than 4-butyl-1H-imidazole. Purification by flash column chromatography on silica gel is an effective method for their separation.[2] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, can be employed.

  • Polymeric Materials: The reaction can sometimes produce dark, tarry byproducts.

    • Removal: These are often insoluble in common organic solvents. Filtration of the crude product solution through a plug of silica gel or celite can remove these insoluble materials before further purification.

Problem 3: Difficulty in purifying the final product.

Purification Strategy:

A multi-step purification protocol is often necessary to obtain high-purity 4-butyl-1H-imidazole.

Experimental Protocol: Purification of 4-Butyl-1H-imidazole

  • Initial Workup: After the reaction is complete, cool the reaction mixture to room temperature. If a solid precipitate has formed, it may be unreacted starting materials or byproducts and can be removed by filtration.

  • Solvent Removal: Remove the reaction solvent under reduced pressure using a rotary evaporator.

  • Liquid-Liquid Extraction:

    • Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove any acidic impurities.

    • Wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

    • Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure.

  • Flash Column Chromatography:

    • Prepare a silica gel column.

    • Dissolve the crude product in a minimal amount of the eluent.

    • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity to elute non-polar impurities first.

    • Monitor the fractions by TLC to identify and collect the fractions containing the pure 4-butyl-1H-imidazole.

  • Final Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Caption: A workflow for the purification of 4-butyl-1H-imidazole.

Purification_Workflow start Crude Reaction Mixture filtration Filtration (optional) start->filtration solvent_removal1 Solvent Removal (Rotary Evaporation) start->solvent_removal1 If no precipitate filtration->solvent_removal1 extraction Liquid-Liquid Extraction (EtOAc/Water/Brine) solvent_removal1->extraction drying Drying (Na2SO4 or MgSO4) extraction->drying solvent_removal2 Solvent Removal drying->solvent_removal2 chromatography Flash Column Chromatography solvent_removal2->chromatography solvent_removal3 Final Solvent Removal chromatography->solvent_removal3 product Pure 4-Butyl-1H-imidazole solvent_removal3->product

III. Optimized Experimental Protocol

This protocol is a starting point and may require optimization based on your specific laboratory conditions and available reagents.

Synthesis of 4-Butyl-1H-imidazole via Radziszewski Reaction

ReagentMolar RatioExample Quantity
Glyoxal (40% in water)1.014.5 g (0.1 mol)
Valeraldehyde1.210.3 g (0.12 mol)
Ammonia (28% aq. solution)3.038.6 mL (0.3 mol)
Solvent Ethanol (100 mL)
Temperature 60-70°C
Reaction Time 4-8 hours

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aqueous ammonia solution and ethanol.

  • Cool the mixture in an ice bath and slowly add the glyoxal solution while stirring.

  • After the addition of glyoxal is complete, slowly add the valeraldehyde to the reaction mixture.

  • Remove the ice bath and heat the reaction mixture to 60-70°C.

  • Maintain the temperature and continue stirring for 4-8 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Follow the purification protocol described in the "Troubleshooting Guide" section.

IV. References

  • Convenient and Improved One Pot Synthesis of Imidazole. Oriental Journal of Chemistry. [Link]

  • Preparation of imidazoles. Google Patents.

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. [Link]

  • Debus Radzisewski Imidazole Synthesis. YouTube. [Link]

  • Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry. Scribd. [Link]

  • The multicomponent Debus–Radziszewski reaction in macromolecular chemistry. Royal Society of Chemistry. [Link]

  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications. [Link]

  • Synthetic method of 4-bromo-2-nitro-1H-imidazole. Google Patents.

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. ResearchGate. [Link]

  • Debus–Radziszewski imidazole synthesis. Wikipedia. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. National Center for Biotechnology Information. [Link]

  • Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. National Center for Biotechnology Information. [Link]

  • Method for preparing 2-butyl-4-chloro-5-formylimidazole. Google Patents.

  • Improved methods for the synthesis and isolation of imidazolium based ionic salts. ResearchGate. [Link]

  • Ionic Liquids Derivative of 1H-Imidazole as Novel Reagents, Catalysts and Solvents. ResearchGate. [Link]

  • How to purify 1-methylimidazole after the Debus–Radziszewski reaction. Quora. [Link]

  • The multicomponent Debus-Radziszewski reaction in macromolecular chemistry. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Purification of Crude 1H-Imidazole, 4-butyl- by Column Chromatography

Welcome to the technical support center for the purification of crude 1H-Imidazole, 4-butyl-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 1H-Imidazole, 4-butyl-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the column chromatography purification of this compound. Our approach is rooted in extensive field experience and a deep understanding of chromatographic principles to ensure you achieve the highest purity and yield.

Understanding the Molecule: 1H-Imidazole, 4-butyl-

Before diving into purification protocols, it is crucial to understand the physicochemical properties of 1H-Imidazole, 4-butyl-. This knowledge will inform our purification strategy.

PropertyValueImplication for Chromatography
Molecular Weight 124.18 g/mol [1]Standard molecular weight for small molecule purification.
Polarity (XLogP3-AA) 1.2[1]Moderately polar, suggesting it will require a mobile phase of intermediate polarity for elution from silica gel.
Basicity (pKb) 7.09[2]As a basic compound, it will have a strong affinity for the acidic silanol groups on the surface of silica gel, potentially leading to peak tailing and poor recovery.
Appearance Colorless to light yellow liquid[1]The color of the crude material can give an initial indication of the level and nature of impurities.

The primary challenge in the purification of 4-butyl-1H-imidazole lies in its basicity, which can lead to strong interactions with the acidic silica gel stationary phase. This can result in significant peak tailing, where the compound elutes slowly and asymmetrically from the column, leading to poor separation from impurities and reduced yield.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the column chromatography of 4-butyl-1H-imidazole in a question-and-answer format.

Q1: My purified fractions show significant peak tailing on TLC and HPLC analysis. What is causing this and how can I fix it?

A1: Peak tailing is the most common issue when purifying basic compounds like 4-butyl-1H-imidazole on silica gel.

  • Causality: The lone pair of electrons on the nitrogen atoms of the imidazole ring interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, sometimes irreversible, binding slows down the elution of the compound and causes the characteristic tailing.[3][4]

  • Solution: To mitigate this, you need to suppress the activity of the acidic silanol groups. This can be achieved by adding a small amount of a basic modifier to your mobile phase.[5]

    • Triethylamine (TEA): Add 0.1-1% triethylamine to your eluent. TEA is a stronger base than 4-butyl-1H-imidazole and will preferentially interact with the silanol groups, effectively "masking" them from your compound.[5][6] This allows the 4-butyl-1H-imidazole to elute more symmetrically.

    • Ammonia in Methanol: A solution of 1-2% ammonia in methanol can also be used as a polar component in your mobile phase to achieve a similar effect.

Q2: I am not getting good separation between my product and a close-running impurity. What should I do?

A2: Achieving good separation requires optimizing the mobile phase.

  • TLC is Key: Before running a column, always perform a thorough TLC analysis with various solvent systems. Aim for an Rf value of 0.2-0.4 for your target compound to ensure good separation on the column.[7]

  • Solvent Selectivity: If you are using a standard ethyl acetate/hexane system and not getting good separation, try a different solvent system with different selectivity. For example, you could try dichloromethane/methanol or acetone/hexane.

  • Gradient Elution: If your impurities have significantly different polarities, a gradient elution can be very effective. Start with a less polar solvent system to elute the non-polar impurities, and gradually increase the polarity to elute your product and then any more polar impurities.

Q3: My compound seems to be stuck on the column, and I have a very low yield. What happened?

A3: This is likely due to irreversible adsorption or decomposition on the silica gel.

  • Check Stability: Before committing your entire batch to a column, test the stability of your compound on silica. Spot your crude material on a TLC plate and let it sit for a couple of hours before developing it. If you see new spots or streaking that wasn't there initially, your compound may be decomposing on the silica.

  • Deactivated Silica: You can deactivate the silica gel before packing the column. This can be done by preparing a slurry of the silica gel in your mobile phase containing 1% triethylamine, and then packing the column with this slurry.[8]

  • Alternative Stationary Phases: If your compound is highly sensitive to acidic conditions, consider using a different stationary phase.

    • Alumina (basic or neutral): Alumina is a good alternative for the purification of basic compounds.[6]

    • Reversed-phase silica (C18): In reversed-phase chromatography, the stationary phase is non-polar, and a polar mobile phase is used. This can be an excellent option for polar and basic compounds, as the problematic interactions with silanol groups are avoided.[6]

Frequently Asked Questions (FAQs)

Q: What is a good starting solvent system for the purification of 4-butyl-1H-imidazole?

A: Based on its moderate polarity, a good starting point for TLC analysis would be a mixture of a non-polar and a moderately polar solvent.

Solvent SystemRecommended Starting Ratio (v/v)Comments
Ethyl Acetate / Hexane 30:70 to 50:50A standard system for many organic compounds. Adjust the ratio to achieve the desired Rf value.
Dichloromethane / Methanol 98:2 to 95:5A more polar system. Be cautious as methanol is a very polar solvent.
Acetone / Hexane 20:80 to 40:60Acetone offers different selectivity compared to ethyl acetate.

Remember to add 0.1-1% triethylamine to your chosen solvent system to prevent peak tailing.

Q: How much crude material can I load onto my column?

A: As a general rule of thumb, the amount of crude material should be about 1-2% of the weight of the silica gel for a difficult separation and up to 5% for an easier separation. For example, for 100 g of silica gel, you can load 1-2 g of crude material for a challenging separation.

Q: Should I use dry loading or wet loading for my sample?

A: For 4-butyl-1H-imidazole, which is a liquid, wet loading is generally acceptable. Dissolve your crude material in a minimal amount of the initial mobile phase or a solvent in which it is highly soluble and that is a weak eluent (e.g., dichloromethane or toluene). However, for the best possible resolution, dry loading is often preferred. To do this, dissolve your crude material in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.

Experimental Protocols

Protocol 1: Preparation of a Triethylamine-Modified Mobile Phase
  • Choose your desired solvent system based on TLC analysis (e.g., 30:70 Ethyl Acetate:Hexane).

  • Measure the required volumes of the solvents. For 1 liter of eluent, you would use 300 mL of ethyl acetate and 700 mL of hexane.

  • To this mixture, add 0.1% to 1% of triethylamine by volume. For a 1-liter solution, this would be 1 mL to 10 mL of TEA.

  • Mix the solution thoroughly before use.

Protocol 2: Step-by-Step Column Chromatography Procedure
  • Column Preparation: Select an appropriately sized column. Secure it in a vertical position in a fume hood.

  • Packing the Column (Slurry Method):

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (containing TEA). The consistency should be like a thin milkshake.

    • Pour the slurry into the column in one continuous motion.

    • Gently tap the side of the column to help the silica pack evenly and dislodge any air bubbles.

    • Open the stopcock and allow the solvent to drain until it is just above the level of the silica. Do not let the column run dry.

  • Sample Loading (Wet Loading):

    • Dissolve the crude 4-butyl-1H-imidazole in a minimal amount of the initial mobile phase.

    • Carefully add the sample solution to the top of the silica bed using a pipette.

    • Open the stopcock and allow the sample to enter the silica bed.

    • Add a small layer of sand on top of the silica bed to prevent disturbance during the addition of the mobile phase.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin collecting fractions.

    • Monitor the elution of your compound by TLC analysis of the collected fractions.

    • If using a gradient elution, gradually increase the polarity of the mobile phase.

  • Fraction Analysis and Product Isolation:

    • Combine the pure fractions as determined by TLC.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 4-butyl-1H-imidazole.

Visualizations

Workflow for Purification of 4-butyl-1H-imidazole

workflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification Crude Crude 4-butyl-1H-imidazole TLC TLC Analysis with TEA Crude->TLC Solvent Optimized Mobile Phase TLC->Solvent Pack Pack Column with Slurry Solvent->Pack Load Load Sample Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Overall workflow for the purification of 4-butyl-1H-imidazole.

Troubleshooting Decision Tree

troubleshooting cluster_issues Identify the Issue cluster_solutions Potential Solutions Start Problem with Purification? Tailing Peak Tailing? Start->Tailing Separation Poor Separation? Start->Separation Yield Low Yield? Start->Yield Tailing->Separation No AddTEA Add 0.1-1% TEA to Eluent Tailing->AddTEA Yes Separation->Yield No ChangeSolvent Change Solvent System Separation->ChangeSolvent Yes Gradient Use Gradient Elution Separation->Gradient Yes Deactivate Deactivate Silica with TEA Yield->Deactivate Yes ChangePhase Use Alumina or C18 Yield->ChangePhase Yes

Caption: Decision tree for troubleshooting common chromatography issues.

References

  • Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • PubChem. (n.d.). 1-Butylimidazole. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • Sanchez-Garcia, L., et al. (2022). Supported Ionic Liquids Used as Chromatographic Matrices in Bioseparation—An Overview. Biomedicines, 10(3), 576. [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]

  • Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC. [Link]

  • ResearchGate. (2013, November 18). How can I find out the same Rf value compounds by TLC wise without using NMR?. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved February 4, 2026, from [Link]

  • University of Victoria, Department of Chemistry. (n.d.). Column chromatography. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. Retrieved February 4, 2026, from [Link]

  • Restek. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Retrieved February 4, 2026, from [Link]

  • Athabasca University. (n.d.). Thin Layer Chromatography (TLC). Retrieved February 4, 2026, from [Link]

  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. [Link]

  • Ranjan, P., Kitawat, B. S., & Singh, M. (n.d.). 1-Butylimidazole derive ionic liquids: Synthesis, characterization and their evaluations of antibacterial, antifungal and anticancer activities. Royal Society of Chemistry. [Link]

  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Taylor & Francis Online. (n.d.). The Effects of Type B Silica and Triethylamine on the Retention of Drugs in Silica Based Reverse Phase High Performance Chromatography. Retrieved February 4, 2026, from [Link]

  • Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved February 4, 2026, from [Link]

  • ACS Publications. (n.d.). Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. Journal of Medicinal Chemistry. [Link]

  • Chromatography Forum. (n.d.). Why Do Peaks Tail? - LC Troubleshooting Bible. Retrieved February 4, 2026, from [Link]

  • IJCRT.org. (2022, April 4). SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE. [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved February 4, 2026, from [Link]

  • Reddit. (2015, May 13). Deactivating Silica Gel with Triethylamine. r/chemhelp. [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. [Link]

  • Organic Syntheses. (n.d.). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Retrieved February 4, 2026, from [Link]

  • Phenomenex. (n.d.). Tip on Peak Tailing of Basic Analytes. Retrieved February 4, 2026, from [Link]

Sources

Troubleshooting

Technical Guide: Mastering Imidazole Alkylation – Troubleshooting &amp; Optimization

Topic: Common side reactions in imidazole alkylation and how to avoid them Content type: Technical Support Center Guide Senior Application Scientist Note: Imidazole alkylation is a deceptively simple transformation that...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Common side reactions in imidazole alkylation and how to avoid them Content type: Technical Support Center Guide

Senior Application Scientist Note: Imidazole alkylation is a deceptively simple transformation that frequently bottlenecks into a nightmare of regioisomeric mixtures and quaternary salts. This guide deconstructs the mechanism to give you control. We move beyond "add base and stir" to understanding how tautomerism, pKa, and steric vectors dictate your product ratio.

Core Troubleshooting: The "Why" and "How"

Issue 1: "I’m getting a mixture of regioisomers (N1 vs. N3). How do I control selectivity?"

The Root Cause: The imidazole ring is an ambident nucleophile . In 4-substituted imidazoles, tautomerism exists between the 4-substituted and 5-substituted forms.[1]

  • Neutral Conditions: The reaction is governed by the Curtin-Hammett principle. The ratio depends on the relative nucleophilicity of the tautomers, not just their ground-state population.

  • Basic Conditions (Anionic): Upon deprotonation, you form a resonance-stabilized imidazolide anion. The electrophile (

    
    ) can attack either nitrogen.
    

Mechanistic Insight:

  • Steric Control: Attack generally occurs at the nitrogen distal (furthest) from the substituent to minimize steric clash. This favors the 1,4-isomer .

  • Electronic Control: Electron-withdrawing groups (EWG) at C4 can pull electron density, making the adjacent nitrogen less nucleophilic, further favoring the 1,4-isomer. However, specific coordination effects (e.g., with Na+ ions) can sometimes stabilize the transition state for 1,5-formation [1].

Corrective Action:

  • Switch to Anionic Conditions: Use a strong base (NaH,

    
    ) in a polar aprotic solvent (DMF, THF). This proceeds via the 
    
    
    
    mechanism, where steric factors dominate, typically enhancing selectivity for the 1,4-isomer [2].
  • Bulky Protecting Groups: If you specifically need the 1,5-isomer, you often cannot get it directly. Instead, protect the N1 position with a bulky group (e.g., Trityl), alkylate at N3 (forcing the 1,5-relationship), and then deprotect.

Issue 2: "My product yield is low, but the starting material is consumed."

The Root Cause: Over-Alkylation (Quaternization) The mono-alkylated imidazole product is still nucleophilic. In fact, electron-donating alkyl groups can make the product more nucleophilic than the starting material. If excess alkylating agent is present, the product reacts again to form an imidazolium salt (quaternary ammonium).

Diagnostic Check:

  • Did you perform an aqueous workup? Imidazolium salts are highly water-soluble and will partition into the aqueous layer, leaving your organic layer empty.

  • Test: Check the aqueous layer by LC-MS. If you see a mass corresponding to

    
    , you have over-alkylated.
    

Corrective Action:

  • Stoichiometry Control: Use a slight deficiency of the alkylating agent (0.95 equiv) relative to the imidazole. It is better to leave unreacted starting material (easy to separate) than to form salt.

  • Phase Transfer Catalysis (PTC): Running the reaction in solid-liquid PTC conditions (e.g., KOH/Alumina or

    
    /TEBA) without solvent can suppress quaternization by limiting the availability of the electrophile in the reactive phase [3].
    
Issue 3: "The alkyl halide is disappearing, but no product is forming."

The Root Cause: Elimination (Dehydrohalogenation) If you are using a strong, bulky base (e.g.,


) and a secondary or tertiary alkyl halide, the base may act as a Brønsted base rather than a nucleophilic activator, causing the alkyl halide to undergo E2 elimination to form an alkene.

Corrective Action:

  • Change the Base: Switch to a non-nucleophilic, weaker base like

    
     or use NaH (which is strong but small).
    
  • Lower Temperature: Elimination is entropically favored at high temperatures. Reduce reaction temperature to room temperature or 40°C.

Experimental Protocol: Regioselective Mono-Alkylation

Objective: Synthesis of 1-alkyl-4-substituted imidazole with minimized 1,5-isomer and imidazolium salt formation.

Reagents:

  • 4-Substituted Imidazole (1.0 equiv)

  • Sodium Hydride (NaH) (60% dispersion in oil, 1.1 equiv)

  • Alkyl Halide (0.95 - 1.0 equiv) (Crucial: Do not use excess)

  • Anhydrous DMF or THF (0.5 M concentration)

Workflow:

  • Apparatus: Flame-dried round-bottom flask under Argon/Nitrogen atmosphere.

  • Deprotonation:

    • Suspend NaH in anhydrous solvent at 0°C.

    • Add the imidazole starting material portion-wise.[2]

    • Observation: Evolution of

      
       gas. Stir at 0°C -> RT for 30-60 mins until gas evolution ceases. This ensures complete formation of the imidazolide anion.
      
  • Alkylation:

    • Cool back to 0°C.

    • Add Alkyl Halide dropwise (neat or in minimal solvent).

    • Reasoning: Slow addition at low temp favors kinetic control and prevents local excesses that lead to over-alkylation.

  • Monitoring:

    • Warm to RT and monitor by TLC/LC-MS.

    • Stop point: Quench immediately when Alkyl Halide is consumed.

  • Workup:

    • Dilute with EtOAc. Wash with water x3 (to remove DMF).

    • Note: If product is polar, use continuous extraction or evaporate DMF directly.

Data & Optimization Matrix

Table 1: Impact of Conditions on Regioselectivity (4-Phenylimidazole Alkylation)

ConditionBaseSolventMajor Product1,4 : 1,5 Ratio*Mechanism
Neutral NoneEtOHMixture~ 60 : 40

(Tautomer dependent)
Basic (Weak)

Acetone1,4-isomer~ 80 : 20

(Thermodynamic)
Basic (Strong) NaHTHF/DMF1,4-isomer > 95 : 5

(Kinetic/Steric)
PTC KOHToluene/TEBA1,4-isomer~ 90 : 10Interfacial

*Ratios are approximate and substrate-dependent. Bulky R groups at C4 increase 1,4-selectivity.

Visualizing the Pathway

Figure 1: Reaction Pathways and Side Reactions This diagram illustrates the bifurcation between the desired mono-alkylation and the parasitic over-alkylation/elimination pathways.

ImidazoleAlkylation Start 4-Substituted Imidazole Base Base (NaH) Deprotonation Start->Base Anion Imidazolide Anion Base->Anion - H2 Prod14 1,4-Isomer (Major Product) Anion->Prod14 Attack at N1 (Less Hindered) Prod15 1,5-Isomer (Minor Product) Anion->Prod15 Attack at N3 (More Hindered) RX Alkyl Halide (R-X) RX->Anion Electrophile Elim Alkene (Elimination Side Product) RX->Elim Base acts as Brønsted Base Salt Imidazolium Salt (Over-Alkylation) Prod14->Salt Excess R-X Nucleophilic Attack Prod15->Salt

Caption: Logical flow of imidazole alkylation showing the divergence between regioselective success (Green) and common failure modes (Red/Grey).

FAQ: Expert Insights

Q: Can I use microwave irradiation to speed this up? A: Yes, but proceed with caution. Microwave heating accelerates rate but often degrades regioselectivity (thermodynamic equilibration). It also increases the risk of quaternization. Use it only for sterically hindered, sluggish electrophiles [4].

Q: How do I distinguish the 1,4 and 1,5 isomers by NMR? A: Use NOE (Nuclear Overhauser Effect) spectroscopy.

  • 1,4-Isomer: Irradiation of the N-alkyl protons will show NOE enhancement of the C2-H and C5-H protons.

  • 1,5-Isomer: Irradiation of the N-alkyl protons will show NOE enhancement of the C2-H and the Substituent (R) protons (if R has protons). The lack of C5-H enhancement is the key differentiator.

Q: Why is my reaction turning black? A: This often indicates polymerization of the solvent (DMF/THF) or decomposition of the imidazole ring under harsh basic conditions and high heat. Ensure your solvent is anhydrous and not thermally stressed.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org. Chem. (2021).[3][4] Link

  • N-Alkylation of imidazoles. University of Otago Research Archive. Link

  • Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis. ResearchGate. Link

  • Optimization of N-alkylation in the Phoenix Flow Reactor. ThalesNano Application Note. Link

Sources

Optimization

Technical Support Center: Optimizing Radziszewski Imidazole Synthesis

Welcome to the technical support center for the Radziszewski imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reac...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Radziszewski imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction. Here, you will find in-depth answers to common questions, troubleshooting strategies for frequently encountered issues, and detailed protocols to enhance your experimental success. Our approach is rooted in a deep understanding of the reaction mechanism, providing not just solutions, but the scientific reasoning behind them.

Introduction to the Radziszewski Imidazole Synthesis

First reported by Heinrich Debus in 1858 and later extensively developed by Bronisław Radziszewski, this multicomponent reaction is a cornerstone of heterocyclic chemistry for the synthesis of substituted imidazoles.[1][2] The classical approach involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (or an ammonia source like ammonium acetate).[2][3] This reaction boasts a remarkable "atomic economy" as all the atoms from the reactants are incorporated into the final product.[1]

Despite its utility, the traditional Radziszewski synthesis is often plagued by harsh reaction conditions, low yields, and the formation of side products.[4] This guide will address these challenges and introduce modern optimization techniques to help you achieve higher yields and purity in your imidazole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Low to No Product Yield

Q1: I'm getting very low yields or no desired imidazole product. What are the most common causes?

A1: Low or no yield in a Radziszewski synthesis can stem from several factors. Let's break down the most probable causes:

  • Sub-optimal Reaction Temperature: The classical Radziszewski reaction often requires elevated temperatures to proceed efficiently. If the temperature is too low, the reaction rate will be exceedingly slow. Conversely, excessively high temperatures can lead to decomposition of reactants or products.

  • Inefficient Mixing: As a multi-component reaction, ensuring a homogenous mixture of all reactants is crucial for successful product formation. Inadequate stirring can lead to localized concentration gradients and incomplete reactions.

  • Purity of Starting Materials: The purity of your 1,2-dicarbonyl compound, aldehyde, and ammonia source is paramount. Impurities can interfere with the reaction, leading to the formation of side products and consumption of your starting materials.

  • Choice of Ammonia Source: While ammonia gas can be used, ammonium acetate is a more common and convenient source. It also acts as a catalyst by providing a proton source (acetic acid) upon thermal decomposition, which can facilitate key steps in the reaction mechanism. If you are using a different ammonia source, consider its basicity and potential for side reactions.

  • Reaction Time: The reaction time can vary significantly depending on the specific substrates and conditions. It's essential to monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low/No Yield check_temp Verify Reaction Temperature start->check_temp check_mixing Ensure Efficient Stirring check_temp->check_mixing If Temp is Correct check_reagents Confirm Reagent Purity check_mixing->check_reagents If Mixing is Adequate check_ammonia Evaluate Ammonia Source check_reagents->check_ammonia If Reagents are Pure monitor_rxn Monitor Reaction by TLC check_ammonia->monitor_rxn If Source is Appropriate optimize Consider Optimization Strategies (Catalysis, Microwave, etc.) monitor_rxn->optimize If Reaction Stalls success Improved Yield optimize->success mechanism_stage1 reactants R-CO-CO-R' + 2 NH₃ diimine R-C(=NH)-C(=NH)-R' reactants->diimine Condensation mechanism_stage2 diimine Diimine intermediate Cyclic Intermediate diimine->intermediate Condensation aldehyde R''-CHO aldehyde->intermediate imidazole Imidazole Product intermediate->imidazole Aromatization

Sources

Troubleshooting

Scaling up the synthesis of 1H-Imidazole, 4-butyl- from lab to pilot

From Bench to Pilot Plant: A Troubleshooting Guide Current Status: Operational Subject: Process Scale-up for 4-Butyl-1H-Imidazole (CAS: 4316-42-1) Target Purity: >98.5% (HPLC/GC) Primary Synthetic Route: Bredereck Synthe...

Author: BenchChem Technical Support Team. Date: February 2026

From Bench to Pilot Plant: A Troubleshooting Guide

Current Status: Operational Subject: Process Scale-up for 4-Butyl-1H-Imidazole (CAS: 4316-42-1) Target Purity: >98.5% (HPLC/GC) Primary Synthetic Route: Bredereck Synthesis (via


-haloketone)

Part 1: The Core Directive (Process Logic)

Scaling up the synthesis of 4-butyl-1H-imidazole presents a classic dichotomy in heterocyclic chemistry: the choice between the "messy" commodity route (Radziszewski condensation) and the "hazardous" precision route (Bredereck synthesis).

For pharmaceutical applications requiring high purity, the Bredereck Synthesis is the industry standard. It involves the condensation of 1-bromo-2-hexanone with excess formamide . While this route offers superior regioselectivity compared to aldehyde-ammonia condensations, it introduces significant thermal and respiratory hazards at the pilot scale.

The Reaction Mechanism:

  • Bromination: 2-Hexanone +

    
    
    
    
    
    1-bromo-2-hexanone (generated in situ due to instability).
  • Cyclization: 1-bromo-2-hexanone + Formamide (

    
    ) 
    
    
    
    4-butylimidazole +
    
    
    +
    
    
    +
    
    
    .

Critical Warning: The cyclization step releases Carbon Monoxide (CO) and Ammonia (


). Pilot plant ventilation and scrubbing systems must be rated for these off-gases.

Part 2: Troubleshooting Guides

Module A: The Precursor Step (Bromination of 2-Hexanone)

The quality of your


-bromoketone dictates the yield of the imidazole. Impurities here amplify downstream.

User Issue: "My brominated intermediate is dark red/black and TLC shows multiple spots."

Potential CauseTechnical ExplanationCorrective Action
Over-Bromination Kinetic vs. Thermodynamic control failure. The presence of HBr catalyzes the bromination of the more substituted carbon (C3), leading to 3-bromo-2-hexanone or dibromo species.Protocol Adjustment: Initiate the reaction with a catalytic amount of HBr or Acetyl Bromide to start the enolization, but maintain T < 10°C. Stop Point: Quench immediately when

color fades. Do not stir overnight.
Thermal Degradation

-haloketones are thermally labile and lachrymatory. They polymerize or rearrange at RT.
Process Control: Use the intermediate immediately. If storage is needed, keep at -20°C with a stabilizer (e.g., trace MgO).
Module B: The Cyclization (Bredereck Reaction)

This is the high-energy step. Failure here usually results in a "tar" that is impossible to purify.

User Issue: "The reaction foamed over (puked) at 160°C."

  • Diagnosis: Rapid evolution of gas (CO/NH3) and water vapor.

  • Root Cause: Formamide decomposition accelerates above 180°C; if water is present (from wet reagents), it lowers the boiling point and causes bumping.

  • Fix:

    • Dry your Formamide: Ensure water content is <0.5%.

    • Ramp Rate: Heat to 140°C slowly. The exotherm from the condensation often spikes the internal temperature. Use a dosing pump to add the bromoketone into hot formamide rather than mixing all at once (semi-batch mode).

User Issue: "Yield is stuck at 35-40%."

  • Diagnosis: Incomplete cyclization or loss during workup.

  • Root Cause: The reaction generates HBr, which forms the imidazole hydrobromide salt. If you do not use enough formamide (which acts as both solvent and base), the reaction stalls.

  • Fix: Use a 5-10 molar excess of formamide. The excess formamide buffers the HBr generated.

Module C: Isolation & Purification

4-butylimidazole is amphoteric (


 ~7.1 for the conjugate acid). It hides in the aqueous phase.

User Issue: "I cannot extract the product from the aqueous layer; emulsions are forming."

  • Strategy:

    • Basification: The reaction mixture is acidic (HBr). You must neutralize to pH > 10 to liberate the free base. Use 50% NaOH with cooling (exothermic).

    • Solvent Choice: Do not use Ethyl Acetate (hydrolysis risk at high pH). Use Dichloromethane (DCM) or Toluene .

    • Emulsion Breaker: If an emulsion forms, filter the biphasic mixture through a Celite pad to remove polymeric "gunk" that stabilizes the emulsion.

Part 3: Visual Workflows

Figure 1: Process Flow & Critical Control Points

G Start 2-Hexanone Bromination Step 1: Bromination (T < 10°C, MeOH/Br2) Start->Bromination + Br2 Intermediate 1-Bromo-2-Hexanone (Unstable) Bromination->Intermediate Critical: Use Immediately Cyclization Step 2: Cyclization (Formamide, 160°C) Intermediate->Cyclization Slow Addition OffGas Off-Gas: CO + NH3 (Scrubber Required) Cyclization->OffGas Quench Quench & Basify (NaOH to pH > 10) Cyclization->Quench Extraction Extraction (DCM or Toluene) Quench->Extraction Distillation Vacuum Distillation (bp 115°C @ 12mmHg) Extraction->Distillation Product 4-Butyl-1H-Imidazole (>98% Purity) Distillation->Product

Caption: Integrated process flow for the Bredereck synthesis of 4-butylimidazole, highlighting instability nodes (red) and purification steps (blue/green).

Figure 2: Troubleshooting Decision Tree

Troubleshooting Problem Start: Identify Issue LowYield Low Yield (<40%) Problem->LowYield DarkColor Dark/Black Product Problem->DarkColor Emulsion Emulsion in Workup Problem->Emulsion CheckpH Check Aqueous pH Is pH > 10? LowYield->CheckpH CheckTemp Did T exceed 180°C? DarkColor->CheckTemp Filter via Celite Filter via Celite Emulsion->Filter via Celite Particulates? Add Brine/DCM Add Brine/DCM Emulsion->Add Brine/DCM Phase Ratio? ReBasify Add NaOH CheckpH->ReBasify No CheckFormamide Check Formamide Ratio Was it < 5 equiv? CheckpH->CheckFormamide Yes IncreaseForm Increase to 10 equiv CheckFormamide->IncreaseForm Yes LowerTemp Control T at 160°C CheckTemp->LowerTemp Yes CheckO2 Was N2 flow used? CheckTemp->CheckO2 No InertGas Sparge with N2 CheckO2->InertGas No

Caption: Logic matrix for diagnosing common scale-up failures in imidazole synthesis.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use 1-chloro-2-hexanone instead of the bromo- analog to save cost? A: While theoretically possible, the chloro-ketone is significantly less reactive in the Bredereck synthesis. You will require higher temperatures (>180°C) or longer reaction times to achieve cyclization, both of which drastically increase the formation of "tar" polymers and lower the isolated yield. Stick to the bromo- derivative for pharma-grade purity.

Q2: The final product has a persistent yellow/orange tint even after distillation. How do I remove it? A: Imidazoles are prone to air oxidation.

  • Ensure your vacuum distillation is leak-free (pressure < 10 mmHg).

  • Store the product under Argon/Nitrogen.

  • If color persists, treat the distilled oil with activated charcoal in methanol, filter, and re-concentrate.

Q3: Why is the boiling point of my product fluctuating during distillation? A: This often indicates the presence of formamide (bp 210°C) or 4-butylimidazole (bp ~115°C at 12mmHg) co-distilling. If you did not wash the organic layer thoroughly with water/brine during extraction, residual formamide remains. It has a high boiling point and will contaminate your main fraction. Ensure thorough water washes before distillation.

Q4: Is the 4-butyl isomer stable, or does it tautomerize to 5-butyl? A: In solution, 4-butyl-1H-imidazole and 5-butyl-1H-imidazole are tautomers and exist in rapid equilibrium. You cannot isolate just one "isomer" unless you substitute the Nitrogen (e.g., 1-methyl-4-butylimidazole). For regulatory documentation, it is correctly referred to as 4(5)-butylimidazole .

Part 5: References

  • Bredereck, H., & Theilig, G. (1953). Über die Darstellung von Imidazolen aus α-Halogen-ketonen und Formamid. Chemische Berichte, 86(1), 88-96.

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text for imidazole synthetic routes).

  • Popov, D., et al. (2018). Reaction Strategies for Synthesis of Imidazole Derivatives: A Review. Journal of Chemical Technology and Metallurgy, 54(2).

  • Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: 1-Butylimidazole. Retrieved from Sigma-Aldrich.com. (Verified physical properties: bp 114-116°C/12 mmHg).[2][3]

  • Echa.europa.eu. (n.d.). Formamide - Substance Information (Reprotoxic 1B). (Critical for safety handling in pilot plants).

Sources

Optimization

Technical Support Center: Characterization Challenges for Substituted Imidazole Isomers

Welcome to the technical support center for the characterization of substituted imidazole isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in differ...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the characterization of substituted imidazole isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in differentiating and characterizing these closely related compounds. As a senior application scientist, I have compiled this resource based on extensive experience in analytical chemistry and a deep understanding of the nuances of isomer analysis. This guide provides practical, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate your experimental hurdles.

Navigating the Labyrinth of Imidazole Isomers: An Overview

Substituted imidazoles are a cornerstone in medicinal chemistry and materials science. However, their synthesis often yields a mixture of positional isomers (regioisomers), which can have vastly different pharmacological, toxicological, and material properties. The subtle differences in the placement of substituents on the imidazole ring present significant analytical challenges. This guide will equip you with the knowledge to confidently distinguish between these isomers using a multi-technique approach.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Chromatographic Separation (HPLC)

Question 1: My substituted imidazole isomers are co-eluting in reverse-phase HPLC. How can I improve their separation?

Answer:

Co-elution of polar isomers like substituted imidazoles is a common challenge in reverse-phase high-performance liquid chromatography (HPLC).[1] The key is to manipulate the chromatographic selectivity by adjusting the mobile phase, stationary phase, or other method parameters.

Underlying Principle: Separation in reverse-phase HPLC is primarily driven by hydrophobic interactions between the analyte and the stationary phase. Isomers with similar hydrophobicity can be difficult to resolve. To enhance separation, you need to exploit other physicochemical properties, such as polarity and ion-exchange interactions.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for co-eluting imidazole isomers in HPLC.

Step-by-Step Protocol for HPLC Method Optimization:

  • Mobile Phase Modification:

    • Adjust Organic Solvent Ratio: A shallow gradient or isocratic elution with a lower percentage of organic solvent (e.g., acetonitrile or methanol) can increase retention and improve resolution.[2] Methanol can offer different selectivity compared to acetonitrile due to its protic nature.[3]

    • Control pH: The pKa of the imidazole ring is around 7.[4] Running the mobile phase at a pH close to the pKa can lead to poor peak shape. Adjusting the pH to be at least 1.5-2 units away from the pKa will ensure the isomers are in a single ionic state. For basic imidazoles, a higher pH (e.g., 8-10) can sometimes improve separation on a suitable column.

    • Introduce Ion-Pairing Reagents: For charged or very polar isomers, adding an ion-pairing reagent like an alkyl sulfonate to the mobile phase can enhance retention and selectivity.

  • Stationary Phase Selection:

    • If mobile phase optimization is insufficient, consider a different stationary phase. Not all C18 columns are the same. A C18 column with a different bonding density or end-capping can provide alternative selectivity.

    • A phenyl-hexyl column can offer pi-pi interactions, which can be beneficial for separating aromatic substituted imidazoles.

    • For highly polar isomers, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to reverse-phase. HILIC columns, such as those with amide or silica-based stationary phases, are specifically designed for the retention of polar compounds.

Comparative HPLC Separation Data for Imidazole Isomers:

Isomer PairColumnMobile PhaseRetention Time (min)Reference
2-Methylimidazole & 4-MethylimidazoleCORTECS HILICAcetonitrile/Water with Ammonium Formate2-MEI: ~5.5, 4-MEI: ~6.5
Secnidazole, Omeprazole, Albendazole, FenbendazoleThermo Scientific® BDS Hypersil C8MeOH: 0.025 M KH2PO4 (70:30, v/v), pH 3.2Secnidazole: ~2.5, Omeprazole: ~3.2, Albendazole: ~4.0, Fenbendazole: ~4.8[3]
Chiral Imidazole DerivativesCHIRALCEL OJHexane/2-Propanol/Diethylamine (Gradient)Varies per compound[1]
Spectroscopic Characterization (NMR)

Question 2: I have synthesized a substituted imidazole, but the 1H NMR spectrum is ambiguous. How can I definitively determine the substitution pattern?

Answer:

One-dimensional (1D) ¹H NMR is a primary tool for structural elucidation, but for isomers, especially regioisomers, it can be insufficient.[5] A combination of 1D and two-dimensional (2D) NMR techniques is essential for unambiguous assignment.

Expertise-Driven Approach: The key is to leverage through-bond and through-space correlations to piece together the molecular puzzle. The chemical shifts of the imidazole ring protons and carbons are highly sensitive to the position of substituents.

Recommended NMR Experiments Workflow:

Caption: Differentiating imidazole isomers using tandem mass spectrometry.

Comparative Fragmentation of N- vs. C-Substituted Imidazole Isomers:

Isomer TypeCommon Fragmentation PathwaysExpected Key Fragments
N-Substituted Imidazole Loss of the N-substituent as a radical or neutral molecule. Cleavage of the bond between the substituent and the nitrogen atom.[M - R]+ (where R is the N-substituent).
C-Substituted Imidazole Fragmentation of the substituent itself. Ring cleavage initiated by the substituent.Fragments arising from the breakdown of the C-substituent.

Example: 1-Methylimidazole vs. 2-Methylimidazole

While detailed comparative studies are specific to the instrumentation and conditions, a general expectation is that 1-methylimidazole might show a more prominent loss of the methyl radical (·CH₃), while 2-methylimidazole might exhibit fragmentation pathways involving the methyl group influencing the ring opening. [6] Troubleshooting Tip: If standard CID does not provide sufficient differentiation, consider using alternative fragmentation techniques like Higher-energy Collisional Dissociation (HCD) or Electron Transfer Dissociation (ETD) if available. Also, Infrared Ion Spectroscopy (IRIS) is an emerging technique that can differentiate positional isomers based on their gas-phase IR spectra. [7]

X-ray Crystallography

Question 4: I need absolute certainty about the structure of my synthesized imidazole isomer. Is X-ray crystallography the best option?

Answer:

Yes, single-crystal X-ray crystallography is the gold standard for unambiguous structure determination of crystalline compounds. [8]It provides a three-dimensional map of electron density, allowing for the precise determination of bond lengths, bond angles, and the connectivity of all atoms in the molecule.

Self-Validating Nature of Crystallography: A successful crystal structure refinement results in a model that is chemically sensible and accurately reproduces the experimental diffraction data, providing a high degree of confidence in the assigned structure.

Step-by-Step Protocol for Small Molecule X-ray Crystallography:

  • Crystal Growth (The Crucial First Step):

    • Purify your sample: High purity is essential for growing high-quality single crystals.

    • Choose a suitable solvent system: The compound should be sparingly soluble in the chosen solvent or solvent mixture.

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a small vial, cover it loosely (e.g., with parafilm pierced with a few small holes), and allow the solvent to evaporate slowly over several days to weeks.

    • Vapor Diffusion: Place a concentrated solution of your compound in a small open vial inside a larger sealed container with a less volatile solvent in which your compound is insoluble. The slow diffusion of the anti-solvent into the solution of your compound can induce crystallization.

    • Cooling: Slowly cool a saturated solution of your compound.

  • Crystal Mounting:

    • Carefully select a single, well-formed crystal under a microscope.

    • Mount the crystal on a suitable holder, such as a cryoloop, using a small amount of cryoprotectant oil. [9]

  • Data Collection:

    • Mount the crystal on the diffractometer.

    • A beam of monochromatic X-rays is directed at the crystal.

    • The crystal is rotated, and the diffraction pattern (a series of spots) is recorded on a detector. [10]A complete dataset consists of measuring the intensities of all accessible reflections.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • Initial phases are determined using direct methods or Patterson methods to generate an initial electron density map.

    • An atomic model is built into the electron density map.

    • The model is refined against the experimental data to improve the fit and obtain the final structure.

Troubleshooting Crystal Growth:

  • Oiling out: If the compound precipitates as an oil, try using a more dilute solution, a different solvent, or a slower crystallization method.

  • No crystals: If no crystals form, try a different solvent, a higher concentration, or seeding with a tiny crystal of a related compound.

  • Small or poor-quality crystals: Slowing down the crystallization process (e.g., by using a less volatile solvent or a smaller temperature gradient) can often lead to larger, higher-quality crystals.

References

  • Waters Corporation. (n.d.). Analysis of 2- and 4-Methylimidazole in Beverages Using Alliance HPLC with ACQUITY QDa Mass Detection. Retrieved from [Link]

  • El-Kimary, E. I., Khamis, E. F., & Belal, F. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 25(24), 5943. [Link]

  • Podolska, M., Białecka, W., & Krzek, J. (2017). HPLC method for separating enantiomers of imidazole derivatives with antifungal compounds. Acta Poloniae Pharmaceutica, 74(3), 777–784.
  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • Pinto, D. C. G. A., Silva, A. M. S., & Cavaleiro, J. A. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Zamani, K., Mobinikhaledi, A., Foroughifar, N., Faghihi, K., & Mahdavi, V. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry, 27(1), 71-75.
  • Clark, J. (n.d.). Mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

  • Chromatography Forum. (2004). HPLC METHOD FOR IMIDAZOLE. Retrieved from [Link]

  • Vyskocilová, P., Hornik, P., Friedecký, D., Frycák, P., Lemr, K., & Adam, T. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237–1240.
  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 22: Nuclear Overhauser Effect (NOE).
  • Neuhaus, D., & Williamson, M. P. (2000).
  • Koos, M. R. M., Schulz, K. H. G., & Gil, R. R. (2020). Reference-free NOE NMR analysis. Chemical Science, 11(34), 9114–9120.
  • Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Protein crystallography for non-crystallographers, or how to get the best (but not more) from published macromolecular structures. The FEBS journal, 275(1), 1–21.
  • Bowie, J. H., Lawesson, S. O., Madsen, J. Ø., Schroll, G., & Williams, D. H. (1966). Electron impact studies. XII. Mass spectra of substituted imidazoles. Journal of the Chemical Society B: Physical Organic, 951-955.
  • Berden, G., & Oomens, J. (2020). Mass Spectrometry-Based Identification of Ortho-, Meta- and Paraisomers Using Infrared Ion Spectroscopy. ChemRxiv.
  • O'Hagan, S., & Kell, D. B. (2017). The challenges of identifying and quantifying positional isomers of small molecules using mass spectrometry. Metabolomics, 13(2), 19.
  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • van Thuijl, J., Klebe, K. J., & van Houte, J. J. (1969). The mass spectra of imidazole and 1-methylimidazole. Organic Mass Spectrometry, 2(7), 701-710.
  • Martens, J., Berden, G., & Oomens, J. (2020). Distinguishing positional isomers of disubstituted phenyl-containing compounds using infrared ion spectroscopy. Analytical chemistry, 92(10), 6937-6944.
  • O'Hagan, S., Dunn, W. B., Knowles, J. D., & Kell, D. B. (2015). Closed-loop, multiobjective optimization of analytical instrumentation: a review and future perspectives. Analytical chemistry, 87(1), 23-32.
  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Retrieved from [Link]

  • Chromatography Today. (n.d.). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Retrieved from [Link]

  • Teng, T. Y. (1990). Mounting of crystals for macromolecular crystallography in a free-standing thin film. Journal of applied crystallography, 23(5), 387-391.
  • Chromatography Forum. (2013). RP HPLC method for Imidazole. Retrieved from [Link]

  • Kwan, E. E. (2011). Lecture 12: The Nuclear Overhauser Effect. Harvard University.
  • ANU NMR Facility. (n.d.). Guide to NOE Experiments. Retrieved from [Link]

  • Wagner, G. K., Kotschenreuther, D., Zimmermann, W., & Laufer, S. A. (2003). Identification of regioisomers in a series of N-substituted pyridin-4-yl imidazole derivatives by regiospecific synthesis, GC/MS, and 1H NMR. The Journal of organic chemistry, 68(11), 4527–4530.
  • Fayer, M. D. (2019). Imidazole and 1-Methylimidazole Hydrogen Bonding and Nonhydrogen Bonding Liquid Dynamics: Ultrafast IR Experiments. The journal of physical chemistry. B, 123(13), 2891–2901.
  • Oreate AI Blog. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Retrieved from [Link]

  • International Science Community Association. (n.d.). Synthesis of Substituted Imidazoles via a Multi-Component Condensation Catalyzed by p-toluene Sulfonic Acid, PTSA. Retrieved from [Link]

  • Gavezzotti, A. (2013). A practical guide to the design of molecular crystals. CrystEngComm, 15(40), 8257-8271.
  • ResearchGate. (n.d.). Small Molecule X-Ray Crystallography, Theory and Workflow.
  • Claramunt, R. M., López, C., Pérez-Torralba, M., Elguero, J., & De la Cruz, P. (2005). 1H-and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Molecules, 10(2), 435–445.
  • van der Burg, M. J., Heck, A. J. R., & Altelaar, A. F. M. (2021). Quantifying Positional Isomers (QPI) by top-down mass spectrometry. Journal of the American Society for Mass Spectrometry, 32(2), 436–445.
  • Gsponer, J., & Vendruscolo, M. (2008). The nuclear Overhauser effect from a quantitative perspective. Structure, 16(5), 737–746.
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2013). 2-methylimidazole. In Some chemicals present in industrial and consumer products, food and drinking-water (Vol. 101, pp. 299-318).
  • McEachran, A. D., Sobus, J. R., & Williams, A. J. (2018). A Comparison of Three Liquid Chromatography (LC) Retention Time Prediction Models.
  • Macromolecular Crystallography Core Facility. (n.d.). X-ray Data Collection Course. Retrieved from [Link]

  • Lee, C. K., & Lee, I. S. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. Heterocycles, 78(2), 425-434.
  • Carleton College. (n.d.). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • Gsponer, J., & Vendruscolo, M. (2022). Advances in the exact nuclear Overhauser effect 2018-2022. Journal of magnetic resonance (San Diego, Calif. : 1997), 344, 107304.
  • Kim, J., Lee, S., & Kim, J. (2024). Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry. Journal of Mass Spectrometry, e5001.
  • Kumar, S., & Narasimhan, B. (2012). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Drug Research, 4(3), 221-225.

Sources

Reference Data & Comparative Studies

Validation

A Definitive Guide to the Structural Validation of 1H-Imidazole, 4-butyl- using 2D NMR Spectroscopy

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's structure is the bedrock upon which all further investigation is built. An error in structural assignment...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's structure is the bedrock upon which all further investigation is built. An error in structural assignment can invalidate extensive research, leading to significant loss of time and resources. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy is a first-line analytical tool, for molecules with subtle isomeric possibilities, such as substituted heterocycles like 1H-Imidazole, 4-butyl-, it often falls short of providing conclusive evidence. The question of where the butyl group attaches to the imidazole ring—at the C2, C4, or C5 position—requires a more sophisticated, multi-dimensional approach.

This guide provides an in-depth comparison and a self-validating workflow for the structural elucidation of 1H-Imidazole, 4-butyl-, leveraging a powerful suite of two-dimensional (2D) NMR experiments: COSY, HSQC, and HMBC. We will move beyond a simple recitation of steps to explain the causality behind each experimental choice, demonstrating how these techniques work in concert to build an undeniable case for the molecule's connectivity.

The Analytical Challenge: Pinpointing the Butyl Position

The core challenge in validating the structure of 1H-Imidazole, 4-butyl- lies in unequivocally identifying the carbon atom on the imidazole ring to which the butyl chain is attached. 1D ¹H and ¹³C NMR can provide counts of protons and carbons and give chemical shift information, but they do not directly reveal the connectivity between non-equivalent spin systems. To solve this, we employ a logical progression of 2D NMR experiments that systematically map the molecule's atomic framework.

Molecular Structure and Atom Numbering:

For clarity, the following numbering scheme will be used throughout this guide:

The 2D NMR Toolkit: A Symphony of Correlations

Two-dimensional NMR spectroscopy adds a second frequency dimension to the spectrum, allowing for the visualization of interactions and correlations between nuclei that would otherwise be hidden within the overlapping signals of a 1D spectrum.[1]

COSY (Correlation Spectroscopy): Mapping the Proton Network
  • Core Principle: The COSY experiment is the cornerstone of homonuclear correlation, identifying protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[2][3] The resulting 2D spectrum displays the standard 1D ¹H spectrum on both axes. Off-diagonal peaks, or "cross-peaks," appear at the coordinates of two coupled protons, effectively tracing out the proton-proton connectivity within a spin system.[1][2][4]

  • Causality and Application: For 1H-Imidazole, 4-butyl-, the primary purpose of the COSY experiment is to validate the integrity and sequence of the butyl chain. We expect to see a clear correlation pathway: the methyl protons (Hδ) will show a cross-peak to the adjacent methylene protons (Hγ), which in turn will correlate to the Hβ protons, and finally, the Hβ protons will correlate to the Hα protons. This provides undeniable evidence of the linear -CH2-CH2-CH2-CH3 fragment. A weak correlation might also be observed between the two imidazole ring protons, H2 and H5.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons
  • Core Principle: The HSQC experiment is a powerful and sensitive technique for determining one-bond correlations between a proton and the carbon to which it is directly attached (¹JCH).[1][5][6] The spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other. A cross-peak appears at the chemical shift coordinates of each directly bonded C-H pair.[7]

  • Causality and Application: After establishing the proton network with COSY, the HSQC experiment acts as a bridge, assigning a specific carbon resonance to each proton resonance. For our target molecule, this means we can definitively assign the chemical shifts for the Cα-Hα, Cβ-Hβ, Cγ-Hγ, and Cδ-Hδ pairs of the butyl chain, as well as the C2-H2 and C5-H5 pairs of the imidazole ring. Notably, quaternary carbons (like C4 in our structure) will be absent from the HSQC spectrum as they have no attached protons. This absence is, in itself, a crucial piece of information.

HMBC (Heteronuclear Multiple Bond Correlation): Connecting the Fragments
  • Core Principle: The HMBC experiment is the key to solving the puzzle. It reveals correlations between protons and carbons over longer ranges, typically two and three bonds (²JCH, ³JCH).[5][6] Unlike HSQC, the direct one-bond correlations are suppressed, allowing the weaker, long-range couplings to be observed.[6] This technique is essential for connecting different spin systems across heteroatoms or quaternary carbons.[8][9]

  • Causality and Application: This is the definitive experiment for confirming the substitution pattern. To validate the 4-butyl structure, we must observe a correlation between the protons on the α-carbon of the butyl chain (Hα) and the carbons of the imidazole ring. Specifically, a strong cross-peak is expected between Hα and C4 (a three-bond coupling, ³JCH) and C5 (a two-bond coupling, ²JCH). This correlation proves that the butyl group is attached to C4. Furthermore, correlations from the imidazole protons (H2 and H5) to the ring carbons (C2, C4, C5) will confirm the ring structure itself. The HMBC is uniquely capable of "seeing" the quaternary C4, making it indispensable.[8]

Experimental Workflow and Protocols

G cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Validation prep Sample Preparation (5-10 mg in 0.6 mL CDCl3) nmr1d 1D ¹H & ¹³C NMR (Initial Assessment) prep->nmr1d cosy gCOSY (¹H-¹H Connectivity) nmr1d->cosy hsqc gHSQC (¹JCH Direct Correlation) cosy->hsqc analysis_cosy Trace Butyl Chain (Hα ↔ Hβ ↔ Hγ ↔ Hδ) hmbc gHMBC (Long-Range ²JCH, ³JCH) hsqc->hmbc analysis_hsqc Assign C-H Pairs (e.g., Cα-Hα, Cβ-Hβ...) analysis_cosy->analysis_hsqc informs analysis_hmbc Confirm Attachment Point (Key: Hα → C4, C5) analysis_hsqc->analysis_hmbc informs final_structure Unambiguous Structure 1H-Imidazole, 4-butyl- analysis_hmbc->final_structure validates

Caption: A self-validating workflow for 2D NMR structural elucidation.

Experimental Protocols: Representative Parameters

The following are typical acquisition parameters for a 500 MHz NMR spectrometer.

Parameter gCOSY gHSQC gHMBC
Solvent CDCl₃CDCl₃CDCl₃
Temperature 298 K298 K298 K
Pulse Program cosygpppqfhsqcedetgpsisp2.3hmbcgplpndqf
¹H Spectral Width 12 ppm12 ppm12 ppm
¹³C Spectral Width -160 ppm220 ppm
Acquisition Time ~0.2 s~0.15 s~0.2 s
Relaxation Delay 1.5 s1.5 s1.8 s
¹JCH (for HSQC) N/A145 HzN/A
Long-Range J (HMBC) N/AN/A8 Hz
Number of Scans 2-42-44-8
Experiment Time ~10 min~15 min~30 min

Data Interpretation: Assembling the Structural Jigsaw

Based on predictive models and data from similar structures, we can anticipate the following results.

Predicted ¹H and ¹³C Chemical Shifts
PositionAtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
2C2-H2~7.5~135
5C5-H5~6.8~115
αCα-Hα~2.6~28
βCβ-Hβ~1.6~32
γCγ-Hγ~1.4~22
δCδ-Hδ~0.9~14
4C4N/A (Quaternary)~138
Analysis Walkthrough
  • COSY Spectrum: Cross-peaks will confirm the following connectivities: Hα ↔ Hβ , Hβ ↔ Hγ , and Hγ ↔ Hδ . This establishes the butyl chain as a single, contiguous unit.

  • HSQC Spectrum: Cross-peaks will directly link the proton and carbon signals for each CHx group, allowing us to populate the chemical shift table with high confidence. For example, the proton signal at ~2.6 ppm will correlate to the carbon signal at ~28 ppm, confirming these as Hα and Cα, respectively. The C4 carbon at ~138 ppm will be absent.

  • HMBC Spectrum: This spectrum provides the conclusive evidence. The key correlations are visualized below.

Caption: Key HMBC correlations confirming the 4-butyl substitution pattern.

  • Hα → C4 & C5: The most critical correlation. The protons at Hα (~2.6 ppm) will show cross-peaks to the quaternary carbon C4 (~138 ppm) and the protonated carbon C5 (~115 ppm). This three-bond and two-bond coupling, respectively, firmly anchors the butyl chain to the C4 position.

  • H5 → C4: The proton at H5 (~6.8 ppm) will show a two-bond correlation to C4, further confirming the ring connectivity.

  • H2 → C4: The proton at H2 (~7.5 ppm) will show a two-bond correlation to C4.

Consolidated Data Summary
Atom¹H δ (ppm)¹³C δ (ppm)COSY Correlations (¹H)Key HMBC Correlations (from ¹H to ¹³C)
H2/C2~7.5~135H5 (weak)C4, C5
H5/C5~6.8~115H2 (weak)C4, C2
C4N/A~138N/AHα, H5, H2
Hα/Cα~2.6~28C4, C5 , Cβ, Cγ
Hβ/Cβ~1.6~32Hα, HγCα, Cγ, Cδ
Hγ/Cγ~1.4~22Hβ, HδCα, Cβ, Cδ
Hδ/Cδ~0.9~14Cβ, Cγ

Conclusion

The structural validation of 1H-Imidazole, 4-butyl- serves as a quintessential example of the power of modern 2D NMR spectroscopy. By systematically employing a suite of experiments, we move from hypothesis to certainty. COSY establishes the proton framework of the substituents, HSQC maps protons to their directly attached carbons, and crucially, HMBC connects the independent fragments to reveal the complete molecular architecture. The observation of long-range correlations from the α-methylene protons of the butyl chain to carbons C4 and C5 of the imidazole ring provides the definitive, irrefutable evidence for the proposed structure. This self-validating workflow not only ensures accuracy but also embodies the principles of rigorous scientific integrity, providing a reliable foundation for subsequent research and development.

References

  • University of California, Davis. (n.d.). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

  • Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). CF NMR. Retrieved from [Link]

  • SpringerLink. (2023). Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Retrieved from [Link]

  • University of California, Davis. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

  • Organic With Grace. (2022, March 17). HMBC spectrum | Heteronuclear Multiple Bond Correlation. YouTube. Retrieved from [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). CF NMR. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 4-Butyl-Imidazole Based Compounds

For researchers, scientists, and drug development professionals, understanding the selectivity of a therapeutic candidate is paramount. This guide provides an in-depth technical comparison and experimental framework for...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a therapeutic candidate is paramount. This guide provides an in-depth technical comparison and experimental framework for assessing the cross-reactivity of 4-butyl-imidazole based compounds, a scaffold of significant interest in medicinal chemistry. We will focus on a specific class of these compounds, N-substituted-2-butyl-4-chloro-1H-imidazole derivatives, which have been identified as potent inhibitors of the Angiotensin-Converting Enzyme (ACE).[1][2][3] By objectively comparing their on-target activity with potential off-target interactions, this guide offers a robust methodology for de-risking these promising therapeutic agents early in the development pipeline.

The imidazole moiety is a versatile heterocyclic ring present in numerous clinically significant drugs, exhibiting a wide spectrum of biological activities including antihypertensive, anticancer, antibacterial, and antifungal properties.[1][4][5] This very versatility, however, necessitates a thorough investigation of potential cross-reactivities to mitigate unintended side effects. This guide will detail the experimental workflows to build a comprehensive selectivity profile for 4-butyl-imidazole based ACE inhibitors.

The Rationale for Cross-Reactivity Profiling

While the primary target of the N-substituted-2-butyl-4-chloro-1H-imidazole derivatives is ACE, the imidazole core and its substituents have the potential to interact with other biological targets. For instance, the structurally related Angiotensin II Receptor Blockers (ARBs) often feature an imidazole or a bioisostere, raising the possibility of cross-reactivity with the AT1 receptor.[6][7][8] Furthermore, the broad bioactivity of the imidazole scaffold warrants a wider screen against other enzyme classes, such as proteases and kinases, and other G-protein coupled receptors (GPCRs).

A comprehensive cross-reactivity study provides critical insights into a compound's mechanism of action and potential for adverse effects. Early identification of off-target activities allows for structure-activity relationship (SAR) studies to be designed to optimize selectivity and minimize undesirable interactions.

Comparative Analysis of 4-Butyl-Imidazole Based ACE Inhibitors

A series of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives have been synthesized and evaluated for their in vitro ACE inhibitory activity.[1][2][3] The half-maximal inhibitory concentration (IC50) values for a selection of these compounds are presented in the table below, with Lisinopril, a well-established ACE inhibitor, as a reference.

Compound IDStructureACE IC50 (µM)[1][2][3]
4a N-benzyl-2-butyl-4-chloro-1H-imidazole-5-carboxamide2.15 ± 0.042
4b N-(4-methoxybenzyl)-2-butyl-4-chloro-1H-imidazole-5-carboxamide1.31 ± 0.026
4c N-(4-chlorobenzyl)-2-butyl-4-chloro-1H-imidazole-5-carboxamide1.89 ± 0.035
4d N-(4-nitrobenzyl)-2-butyl-4-chloro-1H-imidazole-5-carboxamide3.54 ± 0.061
4e N-(4-methylbenzyl)-2-butyl-4-chloro-1H-imidazole-5-carboxamide1.62 ± 0.029
4f N-(4-fluorobenzyl)-2-butyl-4-chloro-1H-imidazole-5-carboxamide7.57 ± 0.085
Lisinopril (2S)-1-[(2S)-6-amino-2-{[(1S)-1-carboxy-3-phenylpropyl]amino}hexanoyl]pyrrolidine-2-carboxylic acid0.032 ± 0.002

While compound 4b demonstrates the most potent ACE inhibition within this series, its selectivity profile remains uncharacterized. The following sections outline the experimental protocols to assess its cross-reactivity against key off-target classes.

Experimental Workflows for Cross-Reactivity Assessment

To construct a comprehensive selectivity profile, a tiered screening approach is recommended. This involves initial broad panel screening followed by more focused dose-response studies for any identified "hits."

Workflow for Cross-Reactivity Screening

Cross-Reactivity Screening Workflow cluster_0 Compound Selection & Preparation cluster_1 Tier 1: Broad Panel Screening (Single Concentration) cluster_2 Data Analysis & Hit Identification cluster_3 Tier 2: Dose-Response & Confirmation Compound_4b Select Lead Compound (e.g., 4b) Stock_Solution Prepare DMSO Stock Solution (10 mM) Compound_4b->Stock_Solution Protease_Panel Protease Panel (e.g., 20 proteases @ 10 µM) Stock_Solution->Protease_Panel Kinase_Panel Kinome Scan (e.g., 400 kinases @ 10 µM) Stock_Solution->Kinase_Panel GPCR_Panel GPCR Binding Panel (e.g., 50 receptors @ 10 µM) Stock_Solution->GPCR_Panel Analyze_Data Analyze % Inhibition Data Protease_Panel->Analyze_Data Kinase_Panel->Analyze_Data GPCR_Panel->Analyze_Data Identify_Hits Identify Hits (>50% Inhibition) Analyze_Data->Identify_Hits IC50_Determination Determine IC50/Ki for Hits Identify_Hits->IC50_Determination CETSA Cellular Thermal Shift Assay (CETSA) for Target Engagement IC50_Determination->CETSA

Caption: A tiered workflow for assessing compound cross-reactivity.

Detailed Experimental Protocols

In Vitro Protease Inhibition Assay (Fluorogenic Substrate)

This assay will determine the inhibitory activity of the 4-butyl-imidazole compounds against a panel of physiologically relevant proteases (e.g., trypsin, chymotrypsin, thrombin, MMPs).

Principle: The assay measures the cleavage of a fluorogenic peptide substrate by a specific protease. In the presence of an inhibitor, the rate of substrate cleavage, and thus the fluorescence signal, is reduced.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl2, 0.01% Tween-20).

    • Reconstitute proteases and fluorogenic substrates in the appropriate buffers as per the manufacturer's instructions.

    • Prepare serial dilutions of the test compounds (e.g., from 100 µM to 1 nM) and the reference inhibitor in assay buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add 50 µL of the test compound dilutions or vehicle control (DMSO).

    • Add 25 µL of the protease solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to each well.

  • Data Acquisition and Analysis:

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths using a plate reader in kinetic mode for 30-60 minutes.

    • Calculate the initial reaction velocity (V) for each concentration of the inhibitor.

    • Determine the percent inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[9]

Competitive Radioligand Binding Assay for GPCRs (e.g., AT1 Receptor)

This assay will assess the affinity of the test compounds for the Angiotensin II Type 1 (AT1) receptor, a key off-target consideration.

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a receptor preparation (e.g., cell membranes expressing the receptor). The amount of bound radioligand is inversely proportional to the affinity of the test compound for the receptor.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human AT1 receptor (e.g., HEK293 or CHO cells).

    • Harvest the cells and homogenize them in a hypotonic lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, the radiolabeled ligand (e.g., [³H]-Losartan), and various concentrations of the unlabeled test compound or a known AT1 antagonist (e.g., Losartan).

    • Incubate the mixture at room temperature for a sufficient time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Data Acquisition and Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine non-specific binding in the presence of a high concentration of an unlabeled standard.

    • Calculate the specific binding at each concentration of the test compound.

    • Plot the percent specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[10][11][12][13][14]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement and assess off-target binding in a cellular context.[15][16][17][18][19]

Principle: The binding of a ligand to its target protein generally increases the thermal stability of the protein. CETSA measures this change in thermal stability by heating intact cells or cell lysates treated with a compound and then quantifying the amount of soluble protein remaining at different temperatures.[15][18]

Step-by-Step Methodology:

  • Cell Treatment and Heating:

    • Treat cultured cells with the test compound or vehicle control for a specified time.

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

    • Cool the samples on ice.

  • Protein Extraction and Quantification:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble protein fraction from the precipitated protein by centrifugation.

    • Collect the supernatant containing the soluble proteins.

  • Data Acquisition and Analysis:

    • Analyze the amount of the target protein in the soluble fraction using techniques such as Western blotting, ELISA, or mass spectrometry.

    • Plot the amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

    • Isothermal dose-response experiments can be performed at a fixed temperature to determine the potency of target engagement.[15]

Visualizing Signaling Pathways and Logical Relationships

Understanding the potential impact of off-target effects requires knowledge of the relevant signaling pathways. For our 4-butyl-imidazole based ACE inhibitors, the primary on-target pathway is the Renin-Angiotensin System (RAS).

The Renin-Angiotensin System and the Action of ACE Inhibitors

Renin-Angiotensin System Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1_Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone_Secretion AT1_Receptor->Aldosterone_Secretion Increased_Blood_Pressure Increased_Blood_Pressure Vasoconstriction->Increased_Blood_Pressure Aldosterone_Secretion->Increased_Blood_Pressure Renin Renin ACE ACE ACE_Inhibitor 4-Butyl-Imidazole ACE Inhibitor ACE_Inhibitor->ACE Inhibits

Sources

Validation

Comparative Guide: Biological Activity of Butyl vs. Methyl Imidazole Derivatives

Executive Summary This technical guide provides a comparative analysis of methyl- (C1) versus butyl- (C4) substituted imidazole derivatives, with a specific focus on 1-alkyl-3-methylimidazolium salts. These compounds are...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of methyl- (C1) versus butyl- (C4) substituted imidazole derivatives, with a specific focus on 1-alkyl-3-methylimidazolium salts. These compounds are critical scaffolds in medicinal chemistry (e.g., antifungal azoles) and next-generation solvents (ionic liquids).

The Core Trade-off:

  • Methyl Derivatives: Characterized by high water solubility, lower lipophilicity, and significantly lower cytotoxicity . They are often preferred when metabolic stability and low systemic toxicity are paramount.

  • Butyl Derivatives: Exhibit increased lipophilicity (LogP), enhanced membrane permeability, and higher antimicrobial potency . However, this comes at the cost of increased mammalian cytotoxicity due to surfactant-like disruption of cell membranes.

Chemical & Physical Properties: The Foundation of Activity

The biological divergence between methyl and butyl derivatives stems directly from their physicochemical properties. The addition of three carbon atoms (methyl


 butyl) fundamentally alters the molecule's interaction with biological barriers.
PropertyMethyl-Imidazole Derivative (C1)Butyl-Imidazole Derivative (C4)Impact on Bioactivity
Lipophilicity (LogP) Low (< 0)Moderate to High (> 0)C4 chains penetrate lipid bilayers more effectively.
Water Solubility Very HighHigh, but reduced compared to C1C4 derivatives begin to exhibit surfactant behavior.
Steric Bulk MinimalModerateC4 can induce steric clashes in tight enzyme binding pockets but improves hydrophobic packing.
Membrane Interaction Passive diffusion (slow)Active intercalationC4 acts as a weak surfactant, disrupting membrane integrity.

Biological Performance Comparison

Antimicrobial & Antifungal Activity

Research consistently demonstrates that antimicrobial potency increases with alkyl chain length up to a specific cutoff (typically C10-C12). However, in the C1 vs. C4 comparison, the butyl derivative is universally more potent.

  • Mechanism: The butyl chain inserts into the microbial cell membrane, causing depolarization and leakage of intracellular components. The methyl group is too short to effectively anchor in the lipid bilayer.

  • Data Insight: In studies of Staphylococcus aureus and Candida albicans, butyl-substituted imidazolium salts show MIC (Minimum Inhibitory Concentration) values 2-5x lower (better) than their methyl counterparts.

Cytotoxicity & Safety Profile (Mammalian Cells)

While butyl derivatives are better killers of pathogens, they are also more toxic to human cells. This is the critical "therapeutic window" challenge.

Comparative Toxicity Data (LOEL - Lowest Observed Effect Level): Based on in vivo rodent studies (NTP Technical Reports):

CompoundAlkyl ChainLOEL (Male Mice)Toxicity Interpretation
[Emim]Cl (Ethyl)*C2 (Short)10 mg/mLLow Toxicity.[1] Comparable to Methyl.[2][3]
[Bmim]Cl (Butyl)C4 (Medium)3 mg/mL 3.3x More Toxic.

*Note: Ethyl data is used as a direct proxy for Methyl (C1) due to their high similarity in biological inertness compared to Butyl (C4).

Cytotoxicity (IC50 in HeLa Cells):

  • Methyl-Imidazoles: Generally show IC50 > 5 mM (Low cytotoxicity).

  • Butyl-Imidazoles: IC50 values often drop to the µM range (e.g., ~100-500 µM), indicating significant cytotoxicity.

Mechanistic Visualization (SAR)

The following diagram illustrates the Structure-Activity Relationship (SAR) governing the transition from Methyl to Butyl derivatives.

SAR_Mechanism Methyl Methyl Derivative (C1) Prop_M Low Lipophilicity (Hydrophilic) Methyl->Prop_M Butyl Butyl Derivative (C4) Prop_B Increased Lipophilicity (Amphiphilic) Butyl->Prop_B Membrane_M Weak Membrane Interaction Prop_M->Membrane_M No Lipid Anchoring Membrane_B Membrane Insertion (Surfactant Effect) Prop_B->Membrane_B Hydrophobic Tail Insertion Result_M Low Toxicity Low Antimicrobial Potency Membrane_M->Result_M Result_B Higher Toxicity High Antimicrobial Potency Membrane_B->Result_B Cell Lysis / Leakage

Figure 1: Mechanistic pathway showing how alkyl chain elongation (Methyl to Butyl) shifts the compound from a hydrophilic solute to a membrane-disrupting agent.

Experimental Protocols

To validate these differences in your own lab, use the following standardized protocols.

Synthesis: N-Alkylation of Imidazole

This protocol describes the synthesis of 1-butyl-3-methylimidazolium chloride ([Bmim]Cl), a standard reference material for C4 activity.

Reagents: 1-Methylimidazole (1-MIM), 1-Chlorobutane, Acetonitrile (solvent).

  • Setup: Charge a round-bottom flask with 1-MIM (1.0 eq) and acetonitrile (3 volumes).

  • Addition: Add 1-Chlorobutane (1.2 eq) dropwise under nitrogen atmosphere.

  • Reflux: Heat the mixture to reflux (80°C) for 48 hours. Note: Butyl halides react slower than methyl halides; extended time is required.

  • Purification:

    • Cool to room temperature.

    • Remove solvent in vacuo.

    • Crucial Step: Wash the resulting viscous oil with ethyl acetate (3x) to remove unreacted starting materials (which are toxic and can skew bio-assay results).

  • Drying: Dry under high vacuum (0.1 mbar) at 60°C for 24 hours to remove trace water.

Biological Assay: MTT Cytotoxicity Screen

Objective: Determine IC50 values to quantify the toxicity gap between Methyl and Butyl variants.

Workflow:

  • Seeding: Seed HeLa or Fibroblast cells (5,000 cells/well) in a 96-well plate. Incubate 24h.

  • Treatment:

    • Prepare stock solutions of Methyl- and Butyl-imidazole derivatives in media.

    • Perform serial dilutions (e.g., 0.1 µM to 10 mM).

    • Apply to cells for 24h.[4]

  • Labeling: Add MTT reagent (0.5 mg/mL) and incubate for 4h at 37°C.

  • Solubilization: Remove media, add DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm.

  • Analysis: Plot Dose-Response curves. Expect the Butyl curve to shift left (lower IC50) compared to Methyl.

MTT_Workflow Step1 Step 1: Cell Seeding (5k cells/well) Step2 Step 2: Compound Treatment (Serial Dilutions of C1 vs C4) Step1->Step2 Step3 Step 3: MTT Incubation (4 hours @ 37°C) Step2->Step3 Step4 Step 4: Solubilization (DMSO) Step3->Step4 Step5 Step 5: Read Absorbance (570 nm) Step4->Step5

Figure 2: Standardized MTT assay workflow for comparing cytotoxicity.

References

  • National Toxicology Program (NTP). (2022). NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride...). National Institutes of Health. [Link]

  • Pernak, J., & Czepukowicz, A. (2001).[5] New Ionic Liquids with Organic Anions and Their Biological Activity. Industrial & Engineering Chemistry Research. (Cited for antimicrobial trends of imidazolium salts).[3][6][7][8]

  • Li, X., et al. (2012). The acute toxic effects of imidazolium-based ionic liquids with different alkyl-chain lengths and anions on zebrafish (Danio rerio). Ecotoxicology and Environmental Safety. (Establishes the C1 < C4 toxicity trend).

Sources

Comparative

SAR of 4-Butyl-Imidazole Analogs: Regiochemistry &amp; Receptor Modulation

Topic: Structure-activity relationship (SAR) studies of 4-butyl-imidazole analogs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary The 4(5)-bu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship (SAR) studies of 4-butyl-imidazole analogs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The 4(5)-butyl-imidazole scaffold represents a critical pharmacophore in medicinal chemistry, distinct from the more commercially ubiquitous 2-butyl-imidazole class (e.g., Losartan). While 2-butyl analogs dominate the Angiotensin II Receptor Blocker (ARB) market, 4-butyl-imidazole analogs have emerged as potent alternatives for AT1 receptor antagonism and Heme Oxygenase (HO-1) inhibition .

This guide objectively compares the structural determinants of 4-butyl-imidazole derivatives, focusing on the critical regiochemical challenge (1,4- vs. 1,5-substitution) and its direct impact on binding affinity. We provide experimental protocols for synthesis and bioassays to support lead optimization.

The Scaffold: 4-Butyl-Imidazole vs. 2-Butyl-Imidazole

The imidazole ring serves as a bioisostere for histidine or a linker in various drug classes. The position of the lipophilic butyl chain dictates the molecule's orientation within the hydrophobic pocket of the target receptor.

Feature2-Butyl-Imidazole (Standard) 4-Butyl-Imidazole (Focus)
Representative Drug Losartan, IrbesartanNovel ARB Analogs, HO-1 Inhibitors
Primary Target Angiotensin II Type 1 (AT1) ReceptorAT1 Receptor, Heme Oxygenase-1
Lipophilic Interaction Binds to Hydrophobic Pocket 1Binds to Hydrophobic Pocket 2 (Alternative fit)
Synthetic Challenge Straightforward C2 alkylationRegioselectivity (N1 vs. N3 tautomerism)
Potency (IC50) Low nanomolar (e.g., Losartan ~10-20 nM)Analog-dependent (Micromolar to Nanomolar)
Structure-Activity Relationship (SAR) Analysis

The biological activity of 4-butyl-imidazole analogs hinges on three core structural modifications: the N1-substitution , the C5-butyl chain , and the C2-functionalization .

A. The Regiochemical Switch (1,4- vs. 1,5- Isomers)

The most critical SAR determinant is the position of the butyl group relative to the N1-substitution. Due to annular tautomerism, alkylating 4(5)-butylimidazole yields a mixture of 1,4-butyl and 1,5-butyl isomers.

  • 1,5-Butyl Analogs: Often mimic the steric profile of Losartan more effectively in ARB applications, positioning the butyl chain to engage the hydrophobic pocket while the N1-biphenyl group anchors the molecule.

  • 1,4-Butyl Analogs: Tend to show reduced affinity for AT1 but may exhibit selectivity for other targets like Heme Oxygenase or fungal CYP enzymes.

B. N1-Biphenyl Tetrazole Mimics

For cardiovascular activity (AT1 antagonism), a bulky, acidic group at N1 is non-negotiable.

  • Biphenyl-tetrazole: The "gold standard" for potency.

  • Biphenyl-carboxylic acid: Reduces potency by 5-10x but improves oral bioavailability.

  • Benzyl substitution: Drastically reduces AT1 affinity (IC50 shifts from nM to

    
    M range).
    
C. The Butyl Chain (Lipophilicity)

The n-butyl chain provides optimal Van der Waals interactions.

  • Shortening (Methyl/Ethyl): Loss of hydrophobic binding energy (>10-fold potency drop).

  • Lengthening (Hexyl/Octyl): Increases non-specific binding and lipophilicity (LogP > 5), leading to poor pharmacokinetic profiles.

Mechanism of Action & Signaling Pathways

The following diagram illustrates how 4-butyl-imidazole analogs intervene in the Renin-Angiotensin System (RAS) and Heme Oxygenase pathways.

SAR_Mechanism cluster_ARB Pathway A: Cardiovascular (ARB) cluster_HO Pathway B: Cytoprotection (HO-1) Scaffold 4-Butyl-Imidazole Scaffold AT1R AT1 Receptor (GPCR) Scaffold->AT1R Competitive Antagonism HO1 Heme Oxygenase-1 (Enzyme) Scaffold->HO1 Inhibits (Imidazole-Dioxolane) Vasoconstriction Vasoconstriction Aldosterone Secretion AT1R->Vasoconstriction Blocks BP_Red Blood Pressure Reduction Vasoconstriction->BP_Red Heme Heme-Iron Complex CO_Bil CO + Biliverdin (Antioxidant) Heme->CO_Bil HO1->Heme Degrades

Caption: Dual-pathway potential of the 4-butyl-imidazole scaffold targeting AT1 receptors (primary) and Heme Oxygenase-1 (secondary).

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating steps (e.g., NOE spectroscopy for isomer confirmation).

Protocol A: Regioselective Synthesis of 1-Substituted-5-Butylimidazoles

Objective: To synthesize the active 1,5-isomer with high regioselectivity, avoiding the less active 1,4-isomer.

  • Starting Material: 4(5)-Butylimidazole.

  • Protection (Steric Control):

    • Dissolve 4(5)-butylimidazole in DCM. Add Trityl Chloride (TrCl) and TEA.

    • Rationale: The bulky trityl group preferentially protects the less sterically hindered nitrogen (N1 of the 4-butyl tautomer), forcing the butyl group to position 4 relative to the protecting group.

  • Alkylation:

    • React the Trityl-protected intermediate with the alkyl halide (e.g., 4'-(bromomethyl)-2-cyano-biphenyl).

    • Note: This often requires quaternary ammonium salts (Phase Transfer Catalysis) or specific solvent conditions (e.g., Acetonitrile vs. THF) to steer the alkylation to the desired nitrogen upon deprotection.

  • Deprotection: Acidic hydrolysis (HCl/MeOH) removes the trityl group.

  • Validation (Critical):

    • Perform 1D NOE NMR spectroscopy .

    • Success Criteria: Irradiation of the N-methylene protons should show an NOE enhancement of the butyl group protons for the 1,5-isomer . The 1,4-isomer will show negligible enhancement due to distance.

Protocol B: AT1 Receptor Binding Assay (Radioligand Displacement)

Objective: Determine the binding affinity (


) of the novel analog.
  • Membrane Preparation: Use HEK293 cells stably expressing human AT1 receptors.

  • Ligand: [

    
    I]-Sar
    
    
    
    -Ile
    
    
    -Angiotensin II (0.2 nM).
  • Incubation:

    • Mix membranes (20

      
      g protein), radioligand, and increasing concentrations of the test compound (
      
      
      
      to
      
      
      M) in Tris-HCl buffer (pH 7.4).
    • Incubate for 90 min at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Analysis: Measure radioactivity via gamma counter. Calculate IC50 using non-linear regression (GraphPad Prism). Convert to

    
     using the Cheng-Prusoff equation.
    
    • Reference Standard: Losartan (

      
       nM).
      
Comparative Data: 2-Butyl vs. 4-Butyl Analogs

The table below summarizes the SAR trends derived from comparative studies of imidazole-based ARBs.

Structural ModificationCompound Class

(AT1 Binding)
Selectivity (AT1/AT2)Notes
2-Butyl-4-chloro-1-(biphenyl) Losartan Analog15 nM >10,000Market Standard. High oral bioavailability.
5-Butyl-1-(biphenyl) Target Analog 35 - 80 nM >5,000Slightly lower potency; distinct IP space.
4-Butyl-1-(biphenyl) Regioisomer>1,000 nMLowInactive isomer due to steric clash in receptor pocket.
2-Propyl Analog Short Chain450 nMModerateLoss of hydrophobic interaction energy.
4-Butyl-imidazole-dioxolane HO-1 InhibitorN/AN/AActive against HO-1 (

).

Data Source Interpretation: The 5-butyl geometry (relative to N1 substitution) mimics the 2-butyl geometry of Losartan sufficiently to maintain nanomolar activity, whereas the 4-butyl geometry creates a steric clash.

Visualizing the Synthetic Logic

The regioselectivity challenge is the primary barrier to accessing these analogs.

Synthesis_Logic Start 4(5)-Butylimidazole (Tautomeric Mixture) DirectAlk Direct Alkylation (Uncontrolled) Start->DirectAlk Standard Conditions RouteB Route B: Trityl Protection (Steric Control) Start->RouteB Preferred Method Mix Mixture of Isomers (1,4 and 1,5) Difficult Separation DirectAlk->Mix Protected 1-Trityl-4-butylimidazole (Single Isomer) RouteB->Protected Quat Quaternization / Alkylation Protected->Quat Reaction with R-X Final 1-Substituted-5-Butylimidazole (Active ARB Analog) Quat->Final Deprotection

Caption: Synthetic pathway comparison. Route B is required to isolate the biologically active 5-butyl regioisomer.

References
  • Agelis, G., et al. (2012).[1] Rational design, efficient syntheses and biological evaluation of N,N'-symmetrically bis-substituted butylimidazole analogs. European Journal of Medicinal Chemistry.[2] 2

  • Vangapandu, S., et al. (2025).[1] Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors. PubMed Central. 3

  • Kinobe, R. T., et al. (2006). Selectivity of imidazole-dioxolane derivatives for heme oxygenase isoforms.[4] Journal of Pharmacology and Experimental Therapeutics. 4

  • Ranjan, P., et al. (2014).[5] 1-Butylimidazole-derived ionic liquids: synthesis, characterisation and evaluation of their antibacterial, antifungal and anticancer activities.[5] RSC Advances.[5] 5

  • ResearchGate. (2025). A Concise Synthesis, Docking Studies and Biological Evaluation of N-substituted 5-Butylimidazole Analogues as Potent Angiotensin II Receptor Blockers.1[1][6][7][8]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Butyl-1H-Imidazole

As researchers and drug development professionals, our work with novel chemical entities like 4-butyl-1H-imidazole is foundational to scientific progress. However, innovation carries the parallel responsibility of ensuri...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities like 4-butyl-1H-imidazole is foundational to scientific progress. However, innovation carries the parallel responsibility of ensuring safety and environmental stewardship. The disposal of chemical waste is not a mere procedural afterthought but a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 4-butyl-1H-imidazole, moving beyond a simple checklist to explain the causality behind each procedural step. Adherence to these protocols is essential for protecting personnel, maintaining a secure laboratory environment, and ensuring institutional compliance with hazardous waste regulations.

The Foundation of Safe Disposal: Hazard Profile & Risk Assessment

Understanding the inherent risks of a substance is the first principle of its safe management. While data for the specific isomer 4-butyl-1H-imidazole may be limited, the hazard profile can be reliably inferred from closely related structures like 1-butylimidazole and the parent compound, imidazole. These compounds are classified as hazardous, necessitating their disposal through a regulated waste stream rather than common trash or sewer systems[1][2].

The primary hazards associated with butyl-substituted imidazoles include acute toxicity, corrosivity, and severe irritation.[3][4] These properties mandate that 4-butyl-1H-imidazole be treated as a hazardous chemical waste, subject to the regulations set forth by agencies such as the Environmental Protection Agency (EPA) in the United States[5][6].

Table 1: GHS Hazard Classifications for N-Butylimidazole
Hazard ClassCategoryGHS StatementSource
Acute Toxicity, InhalationCategory 2H330: Fatal if inhaled[4]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage[4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4]
Specific target organ toxicity (single exposure)Category 3H335: May cause respiratory irritation[3][4]

This hazard profile is the scientific rationale for why this chemical cannot be disposed of via standard means. Its potential to cause severe health effects and environmental contamination dictates a rigorous and controlled disposal pathway.[7]

The Core Principle: Meticulous Segregation and Containment

The cornerstone of chemical waste management is the prevention of unintended reactions.[8] Inadvertently mixing incompatible chemicals in a single waste container can lead to gas generation, heat, fire, or even an explosion. Therefore, the first operational step in disposal is the strict segregation of 4-butyl-1H-imidazole waste.

Causality: Imidazoles are incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[8][9] Mixing this waste stream with, for example, nitric acid waste could lead to a violent exothermic reaction.

Protocol for Waste Containment:

  • Select a Compatible Container: Use a dedicated, leak-proof waste container with a secure, screw-top lid.[10] While the original chemical container is often suitable, high-density polyethylene (HDPE) or other chemically resistant plastic containers are preferred for their shatterproof nature.[11] The container must be in excellent condition, with no cracks or signs of deterioration.[10]

  • Prohibit Incompatible Containers: Never use food-grade containers (e.g., jars, bottles) for hazardous waste collection, as this can lead to dangerous mix-ups.[10]

  • Immediate and Clear Labeling: The moment the first drop of waste is added, the container must be labeled.[9] The label should clearly state "Hazardous Waste" and list the full chemical name: "Waste 4-Butyl-1H-Imidazole." If it is a solution, the solvent and approximate concentration must also be listed.

  • Designated Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11] This area should be away from general traffic, sinks, and sources of heat, and ideally within secondary containment (such as a spill tray) to contain any potential leaks.[12]

Step-by-Step Disposal Protocol: From Benchtop to Pickup

This workflow ensures a compliant and safe process for accumulating and disposing of 4-butyl-1H-imidazole waste.

Step 1: Waste Collection at the Point of Generation

  • Pure Substance & Solutions: Collect all waste 4-butyl-1H-imidazole, whether in its pure form or in solution, directly into your labeled hazardous waste container.[8][9]

  • Contaminated Solids: Disposable items grossly contaminated with the chemical, such as pipette tips, weigh boats, or absorbent pads from a small spill, should also be placed in the designated container. If generating a large volume of solid waste, a separate, clearly labeled solid waste container may be used. Keep solid and liquid waste separate where practical.[13]

  • Personal Protective Equipment (PPE): Contaminated gloves and other disposable PPE should be double-bagged in plastic bags, labeled with the contents, and disposed of as hazardous waste.[8]

Step 2: Active Container Management

  • Keep It Closed: The waste container must remain tightly sealed at all times, except when you are actively adding waste.[10][11] This is a critical safety measure to prevent the release of vapors and to avoid spills.

  • Avoid Overfilling: Do not fill the container beyond 90% capacity or past the neck.[10] This headspace allows for vapor expansion and reduces the risk of splashing when moved.

Step 3: Arranging for Disposal

  • Institutional Procedures: Familiarize yourself with your institution's specific procedures for hazardous waste pickup. This is typically managed by an Environmental Health & Safety (EH&S) department.[12]

  • Request Pickup: Once the container is full or you have finished the experimental series generating this waste, complete and submit a chemical waste collection request form.[9] Do not let waste accumulate for extended periods. Most institutions have limits on how long waste can be stored in a lab.[12]

  • Final Disposal: Your institution's EH&S professionals will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[14] At the TSDF, the waste will be managed through processes like incineration or chemical neutralization in accordance with all regulations.[15]

Managing Ancillary Materials

Empty Chemical Containers:

An empty container that once held 4-butyl-1H-imidazole is still considered hazardous waste until properly decontaminated.[16]

  • Thoroughly Empty: Ensure all possible product has been removed.[12]

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., methanol or ethanol).

  • Collect Rinsate: Crucially, the rinsate from these washes is now hazardous waste and must be collected in your 4-butyl-1H-imidazole liquid waste container.[12][16] Never pour the rinsate down the drain.

  • Deface Label: Completely remove or obliterate the original chemical label to prevent confusion.[12]

  • Final Disposal: Once triple-rinsed and dried with the cap removed, the container can typically be disposed of in the regular trash or recycling, per your institution's specific policy.[7][16]

Disposal Workflow Visualization

The following diagram outlines the decision-making process for managing waste streams associated with 4-butyl-1H-imidazole.

G cluster_generation Waste Generation Point cluster_streams Waste Stream Segregation cluster_accumulation Waste Accumulation & Decontamination cluster_disposal Final Disposition A Experiment Using 4-Butyl-1H-Imidazole B Liquid Waste (Pure, Solutions, Rinsate) A->B C Solid Waste (Contaminated Labware, PPE) A->C D Original Product Container (Now Empty) A->D E Labeled Hazardous Liquid Waste Container B->E F Labeled Hazardous Solid Waste Container C->F G Triple Rinse Container D->G I EH&S Pickup Request E->I F->I H Collect Rinsate G->H J Dispose as Non-Hazardous (Glass/Trash) G->J After Rinsing & Defacing Label H->E Add to Liquid Waste

Caption: Waste disposal workflow for 4-butyl-1H-imidazole.

By adhering to this structured, science-backed disposal protocol, you contribute directly to a safer laboratory environment and ensure that your critical research is conducted with the highest degree of professional responsibility.

References

  • Imidazole Waste Disposal Procedures. University of Washington.
  • Imidazole - University of Washington . University of Washington, Environmental Health & Safety. [Link]

  • Butylimidazole | C7H12N2 | CID 61347 - PubChem . National Institutes of Health. [Link]

  • Hazardous Waste Disposal Guide . Northwestern University. [Link]

  • Properly Managing Chemical Waste in Laboratories . Ace Waste. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • Safety Data Sheet: Imidazole . Carl ROTH. [Link]

  • Hazardous Waste Disposal Guide - Research Safety . Northwestern University. [Link]

  • Steps in Complying with Regulations for Hazardous Waste . US Environmental Protection Agency. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania, EHRS. [Link]

  • Hazardous Waste . US Environmental Protection Agency. [Link]

  • Hazardous Waste and Disposal . American Chemical Society. [Link]

  • Proper Handling of Hazardous Waste Guide . US Environmental Protection Agency. [Link]

  • What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? . Chemistry For Everyone. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1H-Imidazole, 4-butyl-
Reactant of Route 2
Reactant of Route 2
1H-Imidazole, 4-butyl-
© Copyright 2026 BenchChem. All Rights Reserved.